1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
3-(3-chloropropyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPYDGUYXOYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211845 | |
| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62780-89-6 | |
| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62780-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062780896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core properties of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key chemical intermediate. The document details its fundamental physicochemical characteristics, outlines established experimental protocols for its synthesis, and elucidates its crucial role in the development of pharmaceutical agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.
Core Physicochemical Properties
This compound is a heterocyclic compound that presents as a light beige solid or crystals.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClN₂O | [2][3][4][5][6][7] |
| Molecular Weight | 210.66 g/mol | [2][3][4][5][6][7] |
| CAS Number | 62780-89-6 | [1][2][3][5][6][7][8] |
| Appearance | Crystals, Light beige solid | [1] |
| Melting Point | 107.83 - 115 °C | [2][9] |
| Boiling Point | 371.38 °C (estimated) | [2] |
| Density | 0.788 g/cm³ (at 20 °C) | [2] |
| log Pow (Octanol/Water Partition Coefficient) | 2.479 (at 25 °C) | [2] |
| Solubility | Soluble in cold water. | [1] |
| Storage Conditions | Store at +5°C or in a refrigerator (2-8°C) for long-term storage.[5][6] Keep in a cool, well-ventilated area, not exceeding 25°C.[1] | |
| InChI Key | GUMPYDGUYXOYML-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process, as it serves as a precursor for more complex molecules. Several synthetic routes have been documented, and a representative protocol is detailed below.
Protocol 1: Synthesis via Hydrolysis
This method involves the hydrolysis of a precursor molecule under acidic conditions.
-
Starting Material: 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one.[9]
-
Reagents:
-
Procedure:
-
A solution is prepared with 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, 6 parts of a hydrochloric acid solution, and 40 parts of ethanol.[9]
-
The mixture is stirred for 2 hours at room temperature.[9]
-
The reaction mixture is then evaporated to remove the solvent.[9]
-
The resulting solid residue is crystallized from 2-propanol.[9]
-
-
Yield: This process yields approximately 9.5 parts, which corresponds to a 90% yield of this compound.[9]
Protocol 2: Synthesis from 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one
This alternative pathway involves the reaction of an oily intermediate with phosphoric acid.
-
Starting Material: Oily 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one.[10]
-
Reagents:
-
Procedure:
-
Into the oily starting material, add 120 ml of a 40% phosphoric acid solution and 60 ml of propionitrile.[3][10]
-
With a controlled stirring speed of 110-130 rpm, the solution's temperature is raised to 70-75 °C.[3][10]
-
The reaction proceeds for 3-4 hours at this temperature.[10]
-
A portion of the propionitrile is evaporated, and the mixture is cooled to allow for the precipitation of a solid.[3][10]
-
The solid is separated by filtration and washed with a salt solution (e.g., potassium chloride).[3][10]
-
The washed solid is then dehydrated using anhydrous potassium carbonate.[3]
-
-
Yield: This method has been reported to produce a 92% yield.[3]
Caption: High-level overview of two synthetic pathways.
Role in Pharmaceutical Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a crucial intermediate in the synthesis of various neuroleptic and antiallergic agents.[6][8]
Most notably, it is a well-documented intermediate in the preparation of Domperidone .[10][11] Domperidone is a peripheral dopamine receptor antagonist widely used as a gastrokinetic and antiemetic agent.[10][11] The 3-chloropropyl group on the benzimidazolone core provides a reactive site for further chemical modification, allowing for the construction of the final, more complex drug molecule. Its use is also cited in the synthesis of Oxatomide, an antiallergic drug.[11]
The purity and efficient synthesis of this intermediate are therefore critical for the quality and cost-effectiveness of the final pharmaceutical products.
Caption: Role as a key intermediate in API synthesis.
Safety and Handling
For safe handling in a laboratory or industrial setting, it is important to be aware of the hazard classifications for this compound.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitizer 1B, Mutagenicity 2, Specific Target Organ Toxicity (Repeated Exposure) 2, and Hazardous to the Aquatic Environment (Chronic, Category 3).
-
Signal Word: Warning.
-
Target Organs: Central nervous system.
-
Incompatibility: Incompatible with oxidizing agents.[1]
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including washing thoroughly after handling and avoiding breathing dust.[1][2]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. bangchemicals.com [bangchemicals.com]
- 5. This compound | CAS Number 62780-89-6 [klivon.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. This compound | 62780-89-6 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 11. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 62780-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, with CAS number 62780-89-6, is a key heterocyclic compound widely utilized as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its benzimidazolone core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its significant role in drug development, particularly in the manufacturing of the antiemetic and prokinetic agent, Domperidone. While direct biological activity and detailed spectroscopic analyses of this intermediate are not extensively reported in public literature, this document compiles available data to support research and development activities.
Physicochemical and Spectroscopic Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| CAS Number | 62780-89-6 | [1] |
| Appearance | White to off-white or light beige solid/crystals | [2][3] |
| Melting Point | 107.83 - 111 °C | |
| Boiling Point | 371.38 °C (predicted) | |
| Solubility | Soluble in cold water. Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |
| logP | 2.479 (at 25 °C) | |
| Density | 0.788 g/cm³ (at 20 °C) | |
| Flash Point | 129.33 °C | |
| SMILES | ClCCCN1C(=O)Nc2ccccc12 | [4] |
| InChI | 1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | [4] |
Spectroscopic Data: While specific, detailed experimental spectra for this compound are not widely available in the reviewed literature, its structure has been confirmed using standard analytical techniques such as ¹H-NMR and Mass Spectrometry for identity and purity assessment.[5]
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of Domperidone.[6] Several synthetic routes have been described in the patent literature. Below are detailed experimental protocols compiled from these sources.
Synthesis via N-Alkylation of 2-Benzimidazolone
This is a common method involving the direct alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a suitable three-carbon synthon.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 1,3-dihydro-2H-benzimidazol-2-one, a suitable solvent (e.g., toluene), and a phase-transfer catalyst.
-
Addition of Alkylating Agent: While stirring, add 1-bromo-3-chloropropane to the mixture.
-
Base Addition: Slowly add a solution of a suitable base, such as sodium hydroxide, while maintaining the reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, and separate the organic and aqueous layers. Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield this compound.
Synthesis via Deprotection of a Precursor
This method involves the synthesis of a protected intermediate followed by a deprotection step.[7]
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one (13 parts) in ethanol (40 parts).
-
Deprotection: Add a hydrochloric acid solution (6 parts) to the mixture and stir at room temperature for 2 hours.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Crystallize the solid residue from 2-propanol to yield pure this compound (yields around 90%).[7]
Synthesis via Oxidation of a Thio-intermediate
This method utilizes an oxidation reaction of a methylthio-benzimidazole precursor.[8]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, mix 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole (5 parts) with acetic acid (50 parts).
-
Oxidation: Add a 30% aqueous solution of hydrogen peroxide (6.6 parts) dropwise. Heat the reaction mixture to 100°C and stir for one hour.
-
Quenching: Cool the mixture to room temperature and quench the excess hydrogen peroxide by adding sodium sulfite (10 parts).
-
Isolation: Remove the solvent under reduced pressure. Take up the residue in 2-propanol, filter, and evaporate the solvent.
-
Purification: Crystallize the crude product from a 2:1 mixture of 2-propanol and water to yield this compound.[8]
Synthesis Workflow Diagram:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Molecular Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the prokinetic and antiemetic agent Domperidone. This document details the molecular structure, physicochemical properties, and synthesis of this compound. Furthermore, it explores the broader biological context of the benzimidazolone scaffold, including its role in relevant signaling pathways. Detailed experimental protocols for its synthesis and its utilization in the preparation of Domperidone are provided, alongside predicted spectroscopic data based on the analysis of its functional groups and related structures.
Molecular Structure and Chemical Properties
This compound is a heterocyclic compound featuring a benzimidazolone core substituted with a 3-chloropropyl group at one of the nitrogen atoms.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 210.66 g/mol | [1][2][3] |
| CAS Number | 62780-89-6 | [1][2][3] |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | 115-118 °C | |
| logP | 2.479 (Predicted) | |
| SMILES | ClCCCN1C(=O)Nc2ccccc12 | [1] |
| InChI | 1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | [1] |
Spectroscopic Data (Predicted)
While experimental spectra are not publicly available, the following tables outline the predicted spectroscopic characteristics based on the molecular structure and data from related benzimidazolone derivatives.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.4 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~4.1 | t | 2H | N-CH₂-CH₂-CH₂-Cl |
| ~3.6 | t | 2H | N-CH₂-CH₂-CH₂-Cl |
| ~2.2 | p | 2H | N-CH₂-CH₂-CH₂-Cl |
| ~8.5 | br s | 1H | N-H |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O |
| ~130 | Aromatic C (quaternary) |
| ~128 | Aromatic C (quaternary) |
| ~122 | Aromatic CH |
| ~110 | Aromatic CH |
| ~42 | N-CH₂ |
| ~41 | CH₂-Cl |
| ~30 | -CH₂- |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, broad | N-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O (amide) stretch |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| ~750 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 210/212 | Molecular ion peak ([M]⁺, [M+2]⁺ due to ³⁵Cl/³⁷Cl) |
| 175 | Loss of Cl |
| 134 | Benzimidazolone fragment |
| 77 | Phenyl fragment |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the N-alkylation of benzimidazolone.
Materials:
-
2(3H)-Benzimidazolone
-
1-Bromo-3-chloropropane
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Methanol
Procedure:
-
In a reaction flask, dissolve 2(3H)-benzimidazolone (1 equivalent) and 1-bromo-3-chloropropane (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of tetrabutylammonium bromide.
-
To this mixture, add 10% sodium hydroxide solution (2 equivalents) and stir vigorously at room temperature for 3-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting residue is washed with methanol to yield the crystalline solid product.
Expected Yield: Approximately 83%.
Characterization
The synthesized product should be characterized using the following techniques to confirm its identity and purity:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
IR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Role in Synthesis and Signaling Pathways
Intermediate in Domperidone Synthesis
This compound is a crucial intermediate in the synthesis of Domperidone.[4][5] The chloropropyl group allows for a subsequent nucleophilic substitution reaction with 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one to form the final Domperidone molecule.[6]
Biological Context of the Benzimidazolone Scaffold
The benzimidazole core is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds. While this compound is primarily recognized as a synthetic intermediate, the broader class of benzimidazole derivatives has been shown to interact with various biological pathways.
For instance, certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway. This pathway is involved in the innate immune response to bacterial components.
Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular structure and established synthetic protocols. Its primary importance lies in its role as a precursor to Domperidone, a widely used pharmaceutical agent. The benzimidazolone core, present in this molecule, is a privileged structure in medicinal chemistry, with derivatives known to modulate key signaling pathways. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further experimental investigation into the direct biological activities of this specific molecule could reveal novel therapeutic applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
Unraveling the Pharmacological Significance of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: A Synthetic Precursor to Key Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of prominent pharmaceutical agents rather than for its own intrinsic biological activity. This technical guide delineates the current understanding of this compound, emphasizing its synthetic utility and the mechanisms of action of the key active pharmaceutical ingredients (APIs) derived from it: the antiemetic and prokinetic agent domperidone , and the antiallergic agent oxatomide . While direct pharmacological data on the title compound is absent from the scientific literature, this paper provides a comprehensive overview of the well-established mechanisms of its derivatives, offering valuable context for researchers in drug discovery and development.
Introduction: The Role of a Key Intermediate
This compound serves as a foundational building block in the multi-step synthesis of several medically important compounds.[1][2][3] Its chemical structure, featuring a benzimidazolone core and a reactive chloropropyl side chain, facilitates the covalent linkage to other molecular moieties, leading to the creation of more complex and pharmacologically active molecules.[1][2][3] The primary therapeutic agents synthesized from this intermediate are domperidone and oxatomide.[3][4]
Mechanism of Action: From Intermediate to Active Pharmaceutical Ingredient
There is no scientific evidence to suggest that this compound possesses a direct mechanism of action on biological targets. Its significance lies in its conversion to the following active compounds.
Domperidone: A Peripherally Selective Dopamine Receptor Antagonist
Domperidone is a potent antagonist of the dopamine D2 and D3 receptors.[5] Its primary clinical applications are in the management of nausea, vomiting, and certain gastrointestinal motility disorders.[5]
Domperidone exerts its effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) and in the gastrointestinal tract.[5] This blockade leads to an increase in esophageal and gastric peristalsis, accelerating the movement of food through the digestive system.[5] Unlike many other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which accounts for its favorable side-effect profile with a lower incidence of central nervous system effects.[5]
The antagonism of D2 receptors by domperidone in the anterior pituitary gland also leads to an increase in prolactin secretion.
Below is a diagram illustrating the signaling pathway of domperidone.
The binding affinity of domperidone for dopamine receptors is a key determinant of its potency. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Dopamine D2 (High-affinity state) | [3H]Domperidone | 1.75 | [6][7] |
Oxatomide: An Antihistamine with Mast Cell-Stabilizing Properties
Oxatomide is a first-generation antihistamine with a multifaceted mechanism of action, making it effective in the treatment of various allergic conditions such as urticaria and allergic rhinitis.[8]
The primary mechanism of oxatomide is the competitive antagonism of histamine H1 receptors.[8] By blocking these receptors, oxatomide prevents the downstream effects of histamine, which include vasodilation, increased vascular permeability, and pruritus.[8]
In addition to its antihistaminic activity, oxatomide has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[8] This mast cell-stabilizing effect contributes significantly to its anti-allergic properties.[8] Oxatomide also exhibits some antiserotonergic activity.[9]
The signaling pathway for oxatomide's primary action is depicted below.
While specific Ki values for oxatomide at the H1 receptor are not consistently reported across all literature, its classification as a potent H1 antagonist is well-established. For context, the binding affinities of several H1 antagonists are presented to illustrate the range of potencies.
| Compound | Receptor | Ki (nM) |
| Mepyramine | Histamine H1 | 1.2 |
| Diphenhydramine | Histamine H1 | 3.1 |
| Cetirizine | Histamine H1 | 6.0 |
Note: Data for comparative compounds are illustrative and sourced from publicly available databases.
Experimental Protocols
The determination of the binding affinities and mechanisms of action for domperidone and oxatomide relies on established in vitro experimental protocols.
Dopamine D2 Receptor Binding Assay
A common method to determine the binding affinity of compounds like domperidone for the D2 receptor is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.[10][11]
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[10]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone or [3H]raclopride) and varying concentrations of the unlabeled test compound (domperidone).[11] Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).[11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[10] The filters are then washed with ice-cold buffer to remove unbound radioligand.[10]
-
Detection: The radioactivity on the filters is quantified using a liquid scintillation counter.[10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]
Histamine H1 Receptor Binding Assay
Similar to the dopamine receptor assay, a competitive radioligand binding assay is employed to assess the affinity of compounds like oxatomide for the H1 receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) engineered to express the human histamine H1 receptor.[13][14]
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.[13]
-
Incubation: Cell membranes are incubated with a specific concentration of a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and a range of concentrations of the unlabeled test compound (oxatomide).[14] Non-specific binding is determined using a high concentration of a known H1 antagonist (e.g., mianserin).[14]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine.[13]
-
Detection: The amount of bound radioactivity is measured by liquid scintillation counting.[13]
-
Data Analysis: The IC50 is determined from the concentration-response curve, and the Ki is calculated using the Cheng-Prusoff equation.[12]
Conclusion
While this compound is a pharmacologically inactive intermediate, it is a cornerstone in the synthesis of the clinically important drugs domperidone and oxatomide. Understanding the distinct mechanisms of action of these end-products—dopamine D2/D3 receptor antagonism for domperidone and histamine H1 receptor antagonism with mast cell stabilization for oxatomide—is essential for the continued development of new therapeutic agents. The experimental protocols detailed herein provide a foundation for the characterization of novel compounds targeting these well-validated pathways. Future research may focus on leveraging the benzimidazolone scaffold to design novel ligands with improved efficacy and safety profiles.
References
- 1. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 3. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
- 4. epichem.com [epichem.com]
- 5. adooq.com [adooq.com]
- 6. sites.utoronto.ca [sites.utoronto.ca]
- 7. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxatomide? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Introduction
This compound (CAS No. 62780-89-6) is a heterocyclic compound of significant interest in medicinal chemistry. Its solubility is a critical parameter influencing reaction kinetics, purification processes, and the overall efficiency of synthetic routes. Understanding its behavior in different solvent systems is paramount for process optimization and scale-up in pharmaceutical development.
Solubility Data
The solubility of this compound has been characterized in aqueous and organic solvents. The available quantitative and qualitative data are summarized below.
Table 1: Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 210 mg/L[1] |
Table 2: Qualitative Solubility Data
| Solvent | Solubility |
| Chloroform | Slightly Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
Note: "Slightly soluble" is a qualitative term and indicates that the solute has a solubility in the range of 1 to 10 g/L.
Experimental Protocols for Solubility Determination
While specific experimental protocols for this compound are not widely published, the following is a detailed, generalized procedure for determining the equilibrium solubility of a chemical compound, based on established methodologies such as the shake-flask method.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, chloroform, DMSO) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Procedure: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
This technical guide provides the currently available solubility data for this compound and a robust, generalized experimental protocol for its determination. The provided information is essential for chemists and pharmaceutical scientists working with this compound, enabling informed decisions in process development, formulation, and synthesis. Further experimental studies are warranted to expand the quantitative solubility database across a wider range of solvents and temperatures.
References
Spectroscopic Data of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Chemical Structure:
-
IUPAC Name: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
-
CAS Number: 62780-89-6
-
Molecular Formula: C₁₀H₁₁ClN₂O
-
Molecular Weight: 210.66 g/mol
-
Appearance: White to off-white solid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of the 1,3-dihydro-2H-benzimidazol-2-one core and the expected contributions of the 3-chloropropyl substituent.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~ 4.10 | t | 2H | N-CH₂-CH₂-CH₂-Cl |
| ~ 3.65 | t | 2H | N-CH₂-CH₂-CH₂-Cl |
| ~ 2.25 | p | 2H | N-CH₂-CH₂-CH₂-Cl |
| ~ 9.00 - 10.00 | br s | 1H | N-H |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C=O (Carbonyl) |
| ~ 130.0 - 128.0 | Aromatic C (quaternary) |
| ~ 122.0 - 109.0 | Aromatic CH |
| ~ 42.0 | N-CH₂-CH₂-CH₂-Cl |
| ~ 41.0 | N-CH₂-CH₂-CH₂-Cl |
| ~ 31.0 | N-CH₂-CH₂-CH₂-Cl |
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization)
| m/z (Da) | Ion |
| 210/212 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |
| 175 | [M - Cl]⁺ |
| 134 | [M - C₃H₆Cl]⁺ (Loss of the chloropropyl chain) |
| 133 | [Benzimidazolone fragment + H]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (Sample Preparation: KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Strong | N-H stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1710 | Strong | C=O stretch (amide) |
| ~ 1600, 1480 | Medium | Aromatic C=C stretch |
| ~ 750 | Strong | C-Cl stretch |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solid sample, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Synthesis and application pathway.
An In-depth Technical Guide to the Chemical Safety and Hazards of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical safety and hazards associated with 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 62780-89-6). This compound is primarily known as a key intermediate in the synthesis of pharmaceuticals, including the antiemetic drug domperidone, and is also identified as a potential impurity.[1][2][3] A thorough understanding of its toxicological profile is therefore essential for risk assessment and safe handling in research and manufacturing environments. This document summarizes the available data on its physicochemical properties, toxicological endpoints, and ecotoxicity, and outlines standard experimental protocols relevant to its hazard assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior and potential for exposure.
| Property | Value | Reference |
| CAS Number | 62780-89-6 | [4] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [4] |
| Molecular Weight | 210.66 g/mol | [4] |
| Appearance | White to off-white solid/crystals | [5][6] |
| Melting Point | 107.83 - 111 °C | [4] |
| Boiling Point | 371.38 °C (Estimated) | [4] |
| Density | 0.788 g/cm³ at 20 °C (Estimated) | [4] |
| Log P (octanol/water) | 2.479 at 25 °C | [4] |
| Vapor Pressure | 0 Pa at 25 °C (Estimated) | [4] |
Toxicological Profile
The known toxicological hazards of this compound are summarized based on available safety data sheets. The primary hazards identified include acute oral toxicity, skin sensitization, potential for germ cell mutagenicity, and target organ toxicity with repeated exposure.[5]
Hazard Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Target Organs Identified: Central Nervous System[5]
Ecotoxicological Data
Limited ecotoxicity data is available and is summarized in Table 2. These values indicate that the compound is harmful to aquatic life with long-lasting effects.[4]
| Endpoint | Species | Value | Exposure Time |
| LC₅₀ (Fish) | Cyprinodon variegatus | 86.7 mg/L | 96 h |
| EC₅₀ (Aquatic Invertebrates) | Daphnia magna | 29.8 mg/L | 48 h |
| EC₅₀ (Algae) | Desmodesmus subspicatus | 83 mg/L | 72 h |
| IGC₅₀ (Microorganisms) | Tetrahymena pyriformis | 430.098 mg/L | 48 h |
Experimental Protocols for Hazard Assessment
While specific experimental reports for this compound are not publicly available, this section outlines the standard methodologies for the key toxicological endpoints identified. These protocols are based on internationally recognized OECD guidelines.
Genotoxicity Assessment
The classification "Suspected of causing genetic defects" (Muta. 2) suggests evidence from in vitro or in vivo studies.[5] Standard assays to investigate this endpoint include the Ames test and the in vitro micronucleus assay.
3.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[7][8][9] The assay evaluates the ability of a test substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8][10] An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9]
3.1.2. In Vitro Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.[11][12] Cultured human or rodent cells are exposed to the test substance.[13] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during anaphase of mitosis.[14][15] The use of cytochalasin B to block cytokinesis allows for the identification and scoring of micronuclei in binucleated cells, which have completed one cell division.[14][15] A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Skin Sensitization Assessment
The classification as a skin sensitizer (Category 1B) is typically based on animal studies such as the Local Lymph Node Assay (LLNA).[5]
3.2.1. Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred in vivo method for identifying skin sensitizers.[16] The principle of the assay is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[17] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[17][18] On day five, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU is injected.[16] The proliferation of lymphocytes in the draining auricular lymph nodes is measured and expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to that in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating sensitizing potential.[17]
Repeated Dose Toxicity Assessment
The finding that the central nervous system is a target organ for repeated exposure toxicity suggests that a 90-day oral toxicity study in rodents (OECD 408) would be the relevant guideline to determine a No-Observed-Adverse-Effect Level (NOAEL).[5][19][20] In such a study, the substance is administered daily to several groups of animals at different dose levels for 90 days.[19][21] Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis are monitored throughout the study. At termination, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs and characterize toxic effects.[19]
Safety and Handling
Given the toxicological profile, stringent safety measures are required when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[6]
-
Hand Protection: Compatible chemical-resistant gloves are mandatory.[6]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: If dusts may be generated, a NIOSH-approved respirator is recommended.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[6]
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[4]
Logical Frameworks for Chemical Hazard Assessment
The following diagrams illustrate the logical workflows for assessing chemical hazards and managing risks, which are central to the work of researchers and drug development professionals.
Figure 1: Logical workflow for chemical safety assessment.
Figure 2: Tiered experimental workflow for toxicological profiling.
Conclusion
This compound presents several health hazards that necessitate careful management and control in a laboratory or industrial setting. It is harmful if swallowed, is a skin sensitizer, is suspected of causing genetic defects, and may cause damage to the central nervous system through prolonged or repeated exposure. Furthermore, it is classified as harmful to aquatic life with long-lasting effects. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative to minimize exposure and ensure worker safety. Further research into its mechanism of action and the specific signaling pathways involved in its toxicity would provide a more complete understanding of its hazard profile.
References
- 1. drjcrbio.com [drjcrbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. bulldog-bio.com [bulldog-bio.com]
- 11. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. voltaelevators.com [voltaelevators.com]
- 13. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. crpr-su.se [crpr-su.se]
- 16. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. dovepress.com [dovepress.com]
- 21. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Characterization, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of its synthesis, physical and chemical properties, and its significant applications in drug development. While the compound itself is not directly therapeutic, it is a key building block for prominent drugs such as the antiemetic and prokinetic agent Domperidone and the antiallergic agent Oxatomide. This document details the experimental protocols for its synthesis and the mechanistic pathways of the APIs derived from it, offering valuable insights for researchers in medicinal chemistry and pharmaceutical development.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a benzimidazolone core with a 3-chloropropyl substituent on one of the nitrogen atoms.
| Property | Value | Reference |
| CAS Number | 62780-89-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [2] |
| Molecular Weight | 210.66 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | 115 °C | [3] |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically begins with the formation of the benzimidazolone ring system, followed by N-alkylation.
Synthesis of the Precursor: 1,3-dihydro-2H-benzimidazol-2-one
The foundational benzimidazolone structure can be synthesized through the cyclization of o-phenylenediamine with a carbonyl source. A common and efficient method involves the use of urea.
Experimental Protocol:
-
In a reaction vessel, combine o-phenylenediamine and urea.
-
Heat the mixture, typically under reduced pressure, to induce cyclocarbonylation.[4]
-
The reaction proceeds with the elimination of ammonia, yielding 1,3-dihydro-2H-benzimidazol-2-one.
-
The crude product is then purified, usually by recrystallization, to obtain the desired precursor.
N-Alkylation to Yield this compound
The final step involves the alkylation of the benzimidazolone precursor with a suitable 3-carbon electrophile.
Method 1: From 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one
This method involves the deprotection of a protected benzimidazolone derivative.
Experimental Protocol: [3]
-
A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is prepared in 40 parts of ethanol.
-
To this solution, 6 parts of a hydrochloric acid solution are added.
-
The mixture is stirred for 2 hours at room temperature.
-
The solvent is evaporated, and the resulting solid residue is crystallized from 2-propanol.
-
This process yields 9.5 parts (90%) of this compound with a melting point of 115°C.[3]
Method 2: Direct Alkylation
This method involves the direct reaction of benzimidazol-2-one with a dihalogenated propane.
Experimental Protocol: [5]
-
Add 446g of 1,3-dihydro-2H-benzimidazol-2-one, 577g of 1-bromo-3-chloropropane, and 1340ml of 10% sodium hydroxide solution to a reaction flask.
-
Stir the mixture at room temperature to dissolve the solids.
-
The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of the benzimidazolone attacks the 1-bromo-3-chloropropane. The use of a dihalogenated propane with differential reactivity (bromo being a better leaving group than chloro) allows for selective mono-alkylation.
-
After the reaction is complete, the product is isolated and purified.
Method 3: From an Oily Intermediate
This method is part of a patented synthesis route.
Experimental Protocol: [6]
-
To an oily intermediate, add 120 ml of a 40% phosphoric acid solution and 60 ml of 80% "third eyeball" (a likely proprietary or coded solvent/reagent).
-
Maintain a stirring speed of 130 rpm and raise the temperature of the solution to 75°C.
-
The reaction is carried out for 4 hours.
-
A portion of the "third eyeball" is evaporated, and the solution is cooled to allow for the separation of the solid product.
-
The solid is filtered, washed with a potassium chloride solution, and dehydrated with anhydrous potassium carbonate.
-
This procedure yields 36.88g (92%) of 1-(3-chloro-propyl)-benzimidazole-2-one.[6]
Role in the Synthesis of Active Pharmaceutical Ingredients
The primary utility of this compound lies in its function as a key intermediate in the synthesis of more complex pharmaceutical molecules.
Synthesis of Domperidone
Domperidone is synthesized by the coupling of two main intermediates: this compound and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone.[4][7]
Experimental Workflow:
Caption: Synthetic pathway to Domperidone.
Coupling Reaction Protocol (Example): [7]
-
A mixture of 0.12 mol of 5-chloro-1-(4-piperidyl)-benzimidazol-2-one, 1300 ml of nitromethane, 0.31 mol of sodium sulfite, 0.15 mol of 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one (a derivative of the title compound), and 5g of sodium bromide is prepared.
-
The mixture is refluxed for 32 hours with stirring at 130 rpm.
-
The reaction solution is poured into a 20% sodium chloride solution and cooled to 5°C to precipitate the product.
-
The solid is washed, dehydrated, and recrystallized from acetonitrile to yield Domperidone.[7]
Biological Significance (via Derived APIs)
As an intermediate, this compound does not have a direct therapeutic application. Its significance is derived from the biological activities of the final drug products synthesized from it.
Domperidone: A Dopamine D2/D3 Receptor Antagonist
Domperidone is a peripherally selective antagonist of dopamine D2 and D3 receptors.[8] Its primary clinical applications are as an antiemetic (to prevent nausea and vomiting) and a prokinetic agent (to enhance gastrointestinal motility).[9]
Mechanism of Action:
-
Antiemetic Effect: Domperidone blocks D2 and D3 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic signals. By preventing dopamine from binding to these receptors, it reduces the urge to vomit.[9]
-
Prokinetic Effect: In the gastrointestinal tract, dopamine normally acts to relax smooth muscles and inhibit peristalsis. Domperidone antagonizes these effects, leading to increased esophageal and gastric peristalsis and gastric emptying.[9][10]
Signaling Pathways:
Recent studies have elucidated Domperidone's effects on intracellular signaling pathways, particularly in the context of cancer research where dopamine receptors are also implicated.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS Number 62780-89-6 [klivon.com]
- 3. prepchem.com [prepchem.com]
- 4. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Domperidone synthesis - chemicalbook [chemicalbook.com]
- 8. Domperidone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 10. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, with CAS Number 62780-89-6, is a crucial heterocyclic building block in medicinal chemistry.[1][2][3] While not pharmacologically active in itself, its unique structural features, particularly the reactive chloropropyl side chain attached to the benzimidazolone core, make it an invaluable intermediate in the synthesis of a variety of potent therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, its primary application in the development of neuroleptic agents, and explores its potential in the synthesis of other biologically active molecules. Detailed experimental protocols for its synthesis and the synthesis and evaluation of its key derivatives are provided, alongside quantitative biological data and pathway visualizations to support further research and development.
Core Compound Profile
This compound is a stable crystalline solid.[3] Its structure features a bicyclic benzimidazolone system, which is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[4] The key to its utility is the N-substituted 3-chloropropyl group, which serves as a versatile electrophilic handle for facile derivatization through nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62780-89-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 210.66 g/mol | [1][2][3] |
| Appearance | Crystals | [3] |
| Synonyms | 1-(3-Chloropropyl)-2-benzimidazolidinone, 3-(3-chloropropyl)-1H-benzimidazol-2-one | [1] |
Synthesis of the Core Intermediate
The most common application of this compound is as a key intermediate in the synthesis of the antiemetic and prokinetic drug, Domperidone.[5] However, its synthesis is a critical first step for accessing a wider range of derivatives. Several synthetic routes have been reported, generally involving the alkylation of 1,3-dihydro-2H-benzimidazol-2-one.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methods described in the patent literature for the synthesis of Domperidone intermediates.[6]
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction flask, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and toluene.
-
Add a 10% aqueous solution of sodium hydroxide.
-
To the stirred mixture, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound. A yield of approximately 90% can be expected.[7]
Role in the Development of Neuroleptic Agents
The primary and most well-documented role of this compound in medicinal chemistry, beyond Domperidone, is in the synthesis of potent neuroleptic (antipsychotic) agents. Research by Strupczewski and colleagues in 1985 detailed the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, where the benzimidazolone-propyl moiety was found to be critical for high potency.[6]
These compounds act as potent antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis. The general structure involves the coupling of the this compound intermediate with a substituted piperidinyl-benzisoxazole core.
Workflow for Synthesis and Evaluation of Neuroleptic Derivatives
Caption: Workflow for the synthesis and evaluation of neuroleptic agents.
Quantitative Biological Data
The neuroleptic potential of these derivatives was quantified using in vitro receptor binding assays and in vivo behavioral models.[6] The data clearly indicates that the presence of the benzimidazolone-propyl group leads to high-affinity D2 receptor ligands with potent antipsychotic effects.
Table 2: Neuroleptic Activity of Benzisoxazole-Piperidinyl-Benzimidazolone Derivatives
| Compound | R | [³H]Spiroperidol Binding IC₅₀ (nM) | Climbing Mice Assay ED₅₀ (mg/kg) |
| 11b | 6-F | 1.1 | 0.06 |
| 11a | H | 3.4 | 0.15 |
| 11c | 5-F | 2.1 | 0.11 |
| 11d | 7-F | 4.5 | 0.23 |
| Risperidone | N/A | 3.1 | 0.04 |
| Haloperidol | N/A | 1.2 | 0.07 |
| Reference compounds for comparison. | |||
| Data derived from Strupczewski, J. T., et al. J. Med. Chem. 1985, 28, 761-769.[6] |
Experimental Protocols for Neuroleptic Derivatives
Protocol 3.1: Synthesis of 6-fluoro-3-[1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,2-benzisoxazole (Compound 11b)
This protocol is adapted from Strupczewski et al., 1985.[6]
Materials:
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
4-Methyl-2-pentanone
Procedure:
-
A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), this compound (1.1 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is prepared.
-
The mixture is heated to reflux and maintained for 24-48 hours with vigorous stirring.
-
The reaction is monitored by TLC for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled, and water is added. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure compound 11b.
Protocol 3.2: In Vitro [³H]Spiroperidol Binding Assay
This protocol measures the affinity of the synthesized compounds for the dopamine D2 receptor.[6]
Procedure:
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated.
-
Binding Assay: The final membrane preparation is incubated with [³H]spiroperidol (a D2-selective radioligand) at a fixed concentration (e.g., 0.2 nM) and varying concentrations of the test compound.
-
Incubation: The incubation is carried out at 37 °C for a defined period (e.g., 15 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., (+)-butaclamol). The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]spiroperidol) is calculated using non-linear regression analysis.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The neuroleptic activity of these benzimidazolone derivatives stems from their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia. By antagonizing these G-protein coupled receptors, the compounds inhibit the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor antagonist signaling pathway.
Other Potential Therapeutic Roles
While the neuroleptic application is well-established, the benzimidazolone scaffold is pleiotropic, and derivatives of this compound have been investigated for other activities.
Antiallergic and Antihistaminic Activity
The benzimidazolone nucleus is present in several antihistaminic drugs. Studies have explored derivatives as histamine H1 and H3 receptor antagonists.[7][8][9] While specific derivatives of this compound for this purpose are less documented than the neuroleptics, its utility as a linker suggests it could be readily incorporated into synthetic schemes targeting histamine receptors. For instance, replacing the piperidinyl-benzisoxazole moiety with other known histamine receptor-binding pharmacophores is a viable strategy for novel drug discovery.
Antimicrobial and Other Activities
The broader benzimidazolone class of compounds has demonstrated a wide range of biological effects, including antibacterial, antifungal, and anticancer activities.[4][10][11] The 1-(3-chloropropyl) intermediate serves as a convenient starting point for creating libraries of novel benzimidazolone derivatives for screening against these and other therapeutic targets. The alkylation of the second nitrogen on the benzimidazolone ring or further functionalization of the propyl chain could lead to new chemical entities with unique pharmacological profiles.
Conclusion and Future Directions
This compound is a cornerstone intermediate in the synthesis of complex medicinal compounds. Its primary validated role is in the creation of high-potency D2 antagonists for the treatment of psychosis. The structure-activity relationship is well-defined in this context, with the benzimidazolone-propyl moiety consistently conferring high affinity. The detailed synthetic and biological protocols provided herein offer a solid foundation for researchers in this area.
Future research should aim to expand the therapeutic applications of this versatile building block. Its incorporation into synthetic routes targeting other GPCRs, ion channels, or enzymes could yield novel drug candidates. The development of combinatorial libraries based on this intermediate, followed by high-throughput screening, represents a promising avenue for discovering new leads for a variety of diseases, from allergic rhinitis to microbial infections and oncology. The continued exploration of the chemical space accessible from this intermediate is a worthwhile endeavor for the drug discovery community.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzim idazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3-substituted 1,2-benzisoxazole and their neuroleptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties [mdpi.com]
- 6. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazolone-based selective σ2 receptor ligands: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key chemical intermediate. The document details its pivotal role in the development of the pharmaceutical agent Domperidone and presents various synthetic methodologies with detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized through diagrams to facilitate a deeper understanding of the underlying chemistry.
Introduction and Discovery
This compound, with the CAS number 62780-89-6, is a heterocyclic compound that emerged from the intensive research and development efforts in medicinal chemistry during the 1970s. Its discovery is intrinsically linked to the work of Janssen Pharmaceutica and the quest for novel dopamine antagonists.[1]
In 1974, researchers at Janssen Pharmaceutica synthesized Domperidone, a potent antiemetic agent.[1] The development of Domperidone required a reliable synthetic route, which led to the identification and synthesis of this compound as a crucial intermediate.[1] The first documented synthesis of this compound can be traced back to the patent filed by Janssen Pharmaceutica for Domperidone and related compounds.
The significance of this compound lies in its bifunctional nature. The benzimidazol-2-one core provides a stable scaffold, while the reactive chloropropyl side chain allows for facile nucleophilic substitution, enabling its conjugation to other molecular fragments. This property was expertly exploited in the synthesis of Domperidone, where it is alkylated with 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62780-89-6 | |
| Molecular Formula | C₁₀H₁₁ClN₂O | |
| Molecular Weight | 210.66 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 115 °C | [2] |
| Solubility | Soluble in cold water |
Synthetic Routes and Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported. The most common and historically significant method involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one. An alternative approach involves a multi-step process starting from 2-methylthio-1H-benzimidazole.
Route 1: N-Alkylation of 1,3-dihydro-2H-benzimidazol-2-one
This is the most direct and widely employed method for the synthesis of the target compound. It involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with a suitable three-carbon electrophile bearing a chlorine atom.
Experimental Protocol:
-
Materials: 1,3-dihydro-2H-benzimidazol-2-one, 1-bromo-3-chloropropane, sodium hydroxide, ethanol, water.
-
Procedure:
-
A mixture of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) and a solution of sodium hydroxide (1 equivalent) in ethanol is stirred until a clear solution is obtained.
-
1-bromo-3-chloropropane (1.1 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
-
Route 2: Synthesis from 2-Methylthio-1H-benzimidazole
An alternative synthesis route, also developed by Janssen Pharmaceutica, starts from 2-methylthio-1H-benzimidazole. This multi-step process involves an initial alkylation followed by oxidation and hydrolysis to yield the final product.
Experimental Protocol:
-
Materials: 2-methylthio-1H-benzimidazole, 1-bromo-3-chloropropane, sodium hydroxide, tetrahydrofuran, water, hydrogen peroxide, acetic acid, sodium sulfite, 2-propanol.
-
Procedure:
-
Step 1: Synthesis of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole
-
To a solution of 82 parts of 2-methylthio-1H-benzimidazole in 500 parts of tetrahydrofuran is added successively 125 parts of water, 48 parts of a 50% aqueous solution of sodium hydroxide, and 118 parts of 1-bromo-3-chloropropane.
-
The reaction mixture is stirred and heated at 60 °C for 3 hours.
-
After cooling, the organic layer is separated, dried, and the solvent evaporated to yield the crude product.
-
-
Step 2: Synthesis of this compound
-
To a mixture of 5 parts of the product from Step 1 and 50 parts of acetic acid, 6.6 parts of a 30% aqueous solution of hydrogen peroxide is added dropwise.
-
The mixture is heated to 100 °C and stirred for one hour.
-
After cooling, excess hydrogen peroxide is decomposed by the addition of sodium sulfite.
-
The solvent is removed, and the residue is taken up in 2-propanol and water for crystallization, yielding this compound.[3]
-
-
Data Summary
The following table summarizes key quantitative data from the described synthetic routes.
| Parameter | Route 1 | Route 2 |
| Starting Material | 1,3-dihydro-2H-benzimidazol-2-one | 2-Methylthio-1H-benzimidazole |
| Key Reagents | 1-bromo-3-chloropropane, NaOH | 1-bromo-3-chloropropane, NaOH, H₂O₂ |
| Reaction Steps | 1 | 2 |
| Reported Yield | Not explicitly stated in the primary patent | 71% (for the second step)[3] |
| Melting Point | 115 °C | 119.2 °C[3] |
Visualizations
Synthetic Pathway of this compound (Route 1)
Caption: N-Alkylation synthesis of the target compound.
Role as a Key Intermediate in Domperidone Synthesis
Caption: Synthesis of Domperidone from key intermediates.
Conclusion
This compound stands as a testament to the ingenuity of pharmaceutical process chemistry. Its discovery and development were critical to the successful synthesis of Domperidone, a widely used therapeutic agent. The synthetic routes detailed in this guide highlight the chemical principles that underpin the production of this valuable intermediate. This document serves as a foundational resource for researchers and professionals in the field, providing historical context, practical synthetic protocols, and key data for a comprehensive understanding of this important compound.
References
- 1. US4066772A - 1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-ones and related compounds - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Domperidone, which is used as a gastrokinetic and antiemetic agent.[1][2] The compound is also utilized in the preparation of other neuroleptic and antiallergic agents.[3]
Chemical Properties
| Property | Value |
| CAS Number | 62780-89-6[4][5][6][7] |
| Molecular Formula | C₁₀H₁₁ClN₂O[4][6][8] |
| Molecular Weight | 210.66 g/mol [4][7][8] |
| Appearance | White to Off-White Solid/Crystals[7][9] |
| Melting Point | 115°C - 119.2°C[1][10] |
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several distinct pathways. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The primary synthetic routes identified are:
-
Direct N-Alkylation: This is a common method involving the reaction of a benzimidazolone precursor with an alkylating agent like 1-bromo-3-chloropropane.
-
Multi-step Synthesis from Allyl Protected Benzimidazolone: A more complex route that involves the introduction of the chloropropyl group to an allyl-protected benzimidazolone followed by deprotection.
-
Oxidation of a Thioether Intermediate: This pathway involves the synthesis of a methylthio-benzimidazole precursor, followed by an oxidation step to yield the desired benzimidazol-2-one.
-
Deprotection of a Vinyl-Protected Intermediate: This method utilizes a protecting group on one of the nitrogen atoms, which is subsequently removed under acidic conditions.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of a Thioether Intermediate
This method involves a two-step process starting from 2-methylthio-1H-benzimidazole. The first step is an N-alkylation, followed by an oxidation to form the 2-one.
Step 1: Synthesis of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole [11]
Caption: Workflow for the synthesis of the thioether intermediate.
Methodology:
-
A mixture of 8.2 parts of 2-(methylthio)-1H-benzimidazole, 16 parts of 1-bromo-3-chloropropane, 5.3 parts of sodium carbonate, and 200 parts of 4-methyl-2-pentanone is prepared.[11]
-
The mixture is stirred and refluxed for 44 hours.[11]
-
After cooling, water is added, and the layers are separated.[11]
-
The organic phase is dried, filtered, and evaporated.[11]
-
The resulting residue is stirred in 2,2'-oxybispropane.[11]
-
The unreacted starting material is filtered off, and the filtrate is evaporated to yield 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole as an oily residue.[11]
Step 2: Synthesis of this compound [1]
Methodology:
-
To a mixture of 5 parts of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole and 50 parts of acetic acid, 6.6 parts of a 30% aqueous solution of hydrogen peroxide is added dropwise.[1]
-
The reaction mixture is heated to 100°C and stirred for one hour.[1]
-
After cooling to room temperature, the excess hydrogen peroxide is neutralized by the addition of 10 parts of sodium sulfite.[1]
-
The solvent is removed under reduced pressure.[1]
-
The residue is taken up in 2-propanol, filtered, and evaporated.[1]
-
The crude product is crystallized from a 2:1 mixture of 2-propanol and water to yield the final product.[1]
| Parameter | Value | Reference |
| Yield (Step 1) | 50% | [11] |
| Yield (Step 2) | 71% | [1] |
| Melting Point | 119.2°C | [1] |
Protocol 2: Synthesis via Deprotection of a Vinyl-Protected Intermediate
This method involves the deprotection of a pre-synthesized intermediate under acidic conditions.
Methodology:
-
A solution is prepared with 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol.[10]
-
The solution is stirred for 2 hours at room temperature.[10]
-
The reaction mixture is then evaporated.[10]
-
The solid residue is crystallized from 2-propanol to yield the final product.[10]
| Parameter | Value | Reference |
| Yield | 90% | [10] |
| Melting Point | 115°C | [10] |
Protocol 3: Synthesis from an Allyl-Protected Precursor
This patented method starts from 1-allylbenzoimidazolyl-2-one and proceeds through an oily intermediate.
Step 1: Synthesis of 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one [2]
Methodology:
-
To a mixture of 0.19 mol of 1-allylbenzoimidazolyl-2-one, add 120-140 ml of ethylene glycol and 0.26-0.28 mol of sodium sulfite.[2]
-
Heat the mixture to 35-40°C with a stirring rate of 110-130 rpm.[2]
-
Dropwise, add 0.23-0.25 mol of 1-amido-3-bromo-propane over 2-3 hours.[2]
-
React for 4-5 hours.[2]
-
Pour the reaction product into a sodium chloride solution and extract with cyclohexanol (5-7 times).[2]
-
Dry the cyclohexanol extract with calcium oxide and evaporate the solvent to obtain the oily intermediate.[2]
Step 2: Synthesis of this compound [2][4]
Methodology:
-
To the oily product from Step 1, add 120 ml of a 40% phosphoric acid solution and 60 ml of 80% propionitrile.[2][4]
-
Control the stirring speed at 110-130 rpm and raise the temperature to 70-75°C.[2][4]
-
Evaporate a portion of the propionitrile and cool the mixture to separate the solid.[2][4]
-
Filter the solid, wash with a potassium chloride solution, and dehydrate with anhydrous potassium carbonate to obtain the final product.[4]
| Parameter | Value | Reference |
| Yield (Step 2) | 92% | [4] |
| Reaction Time | 3-4 hours | [2] |
| Reaction Temp. | 70-75°C | [2] |
Safety Information
This compound is classified with the following hazards:
-
Signal Word: Warning[7]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[7]
-
Target Organs: Central nervous system.[7]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
- 2. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 3. This compound | 62780-89-6 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | CAS: 62780-89-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | CAS Number 62780-89-6 [klivon.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. bangchemicals.com [bangchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
The Versatile Intermediate: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in Pharmaceutical Synthesis
Introduction
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a key synthetic intermediate with significant applications in the development of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloropropyl chain and a benzimidazolone core, makes it a valuable building block for introducing the benzimidazolone moiety into larger molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate, with a primary focus on its role in the preparation of the dopamine antagonist Domperidone. Additionally, its application in the synthesis of other therapeutic agents, including the antiallergic drug Oxatomide, is discussed. This intermediate is also noted in the literature for its use in preparing neuroleptic agents and other APIs with muscle relaxant, antispasmodic, and local anesthetic properties.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62780-89-6 | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [3] |
| Molecular Weight | 210.66 g/mol | [3] |
| Appearance | Crystals | |
| Melting Point | 115 °C | [4] |
Application 1: Synthesis of Domperidone
This compound is a crucial precursor in the synthesis of Domperidone, a peripherally selective dopamine D2 receptor antagonist widely used for its antiemetic and gastroprokinetic properties. The synthesis involves the N-alkylation of a second benzimidazolone derivative with the chloropropyl intermediate.
Experimental Workflow: Synthesis of Domperidone
Caption: Synthetic pathway for Domperidone.
Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method and offers a high yield.
-
Materials:
-
1-Allyl-3-(1-methylethenyl)-1,3-dihydro-2H-benzimidazol-2-one (or a related protected benzimidazolone)
-
Hydrochloric acid solution
-
Ethanol
-
2-Propanol
-
-
Procedure:
-
A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is prepared in 6 parts of a hydrochloric acid solution and 40 parts of ethanol.[4]
-
The mixture is stirred for 2 hours at room temperature.[4]
-
The reaction mixture is then evaporated to dryness.[4]
-
The solid residue is crystallized from 2-propanol to yield the final product.[4]
-
-
Expected Yield: 9.5 parts (90%).[4]
-
Physical Properties: Melting point of 115°C.[4]
Protocol 2: Synthesis of Domperidone from this compound
-
Materials:
-
This compound
-
5-Chloro-1,3-dihydro-1-(4-piperidyl)-2H-benzimidazol-2-one
-
Sodium Carbonate
-
Methyl Isobutyl Ketone (MIBK)
-
-
Procedure:
-
Combine 5-Chloro-1,3-dihydro-1-(4-piperidyl)-2H-benzimidazol-2-one and this compound in a reaction vessel containing Methyl Isobutyl Ketone as the solvent.
-
Add Sodium Carbonate to the mixture to act as a base.
-
Heat the reaction mixture and stir for a sufficient time to ensure the completion of the N-alkylation reaction.
-
Upon completion, the product, Domperidone, can be isolated and purified using standard techniques.
-
Quantitative Data for Synthesis
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Melting Point | Reference |
| This compound | 1-Allyl-3-(1-methylethenyl)-1,3-dihydro-2H-benzimidazol-2-one | HCl | Ethanol | 90% | 115 °C | [4] |
| This compound | 1-Allyl-3-(3-chloropropyl)benzimidazolyl-2-one | Phosphoric acid, Propionitrile | - | 92% | - | [3] |
| Domperidone | This compound, 5-Chloro-1,3-dihydro-1-(4-piperidyl)-2H-benzimidazol-2-one | Na₂CO₃ | MIBK | High | - |
Application 2: Synthesis of Oxatomide
This compound can also be utilized as an intermediate in the synthesis of Oxatomide, an H1-antihistamine. The synthesis involves the reaction of the intermediate with 1-(diphenylmethyl)piperazine.
Experimental Workflow: Synthesis of Oxatomide
Caption: Synthetic pathway for Oxatomide.
Biological Activity and Signaling Pathway of Domperidone
Domperidone functions as a dopamine D2 receptor antagonist. In the gastrointestinal tract, this leads to an increase in esophageal peristalsis and lower esophageal sphincter pressure, enhanced gastric motility and peristalsis, and improved gastroduodenal coordination, resulting in facilitated gastric emptying. Its antiemetic effects are attributed to the blockade of dopamine receptors in the chemoreceptor trigger zone (CTZ).
Domperidone's Effect on Dopamine D2 Receptor Signaling
References
The Crucial Role of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in the Synthesis of Domperidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Domperidone, with a specific focus on the pivotal intermediate, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. These guidelines are intended to assist researchers and chemists in the efficient and reproducible synthesis of this widely used pharmaceutical agent.
Introduction
Domperidone is a peripherally selective dopamine D2 receptor antagonist, widely prescribed for its antiemetic and gastroprokinetic properties.[1] Its synthesis involves the coupling of two key benzimidazolone-based intermediates. One of these essential building blocks is this compound, the synthesis and subsequent reaction of which are critical for the overall efficiency and yield of the final active pharmaceutical ingredient (API). This document outlines the synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data.
Synthesis of Domperidone: An Overview
The synthesis of Domperidone is primarily achieved through the N-alkylation of 5-chloro-1-(4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one with this compound.[2] The overall synthetic strategy can be visualized as a convergent synthesis, where two main fragments are prepared separately and then combined in the final step.
Caption: Overview of the convergent synthesis of Domperidone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 2-benzimidazolone with 1-bromo-3-chloropropane. The reaction is typically carried out in a biphasic system to achieve mono-alkylation and high yields.[3]
Materials:
-
2(3H)-Benzimidazolone
-
1-Bromo-3-chloropropane
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Methanol (for washing)
Procedure:
-
In a reaction flask, dissolve 2(3H)-benzimidazolone in a 10% aqueous solution of sodium hydroxide.
-
To this solution, add dichloromethane and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.
-
While stirring vigorously, add 1-bromo-3-chloropropane to the biphasic mixture at room temperature.
-
Continue the reaction for 3-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with distilled water.
-
Distill off the dichloromethane under reduced pressure.
-
The resulting residue is washed with methanol and dried to yield the crystalline solid product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 83.0% | [3] |
| Melting Point | 115-118 °C | [3] |
Protocol 2: Synthesis of Domperidone
This protocol details the final coupling step between this compound and 5-chloro-1-(4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one.[4]
Materials:
-
This compound
-
5-chloro-1-(4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Sodium carbonate (Na2CO3)
-
Methyl Isobutyl Ketone (MIBK)
Procedure:
-
To a reaction vessel, add 5-chloro-1-(4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one, this compound, sodium carbonate, and methyl isobutyl ketone as the solvent.[4]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash it with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Domperidone.
Quantitative Data for Domperidone Synthesis:
| Starting Material | Reagents | Solvent | Yield | Reference |
| This compound | 5-chloro-1-(4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one, Na2CO3 | MIBK | - | [4] |
| 2(3H)-benzimidazolone (multi-step) | 1-bromo-3-chloropropane, NaOH, CH2Cl2 | - | 89.1% (final product) | [3] |
Mechanism of Action: Domperidone Signaling Pathway
Domperidone functions as a peripheral antagonist of the dopamine D2 receptor.[1][5] In the gastrointestinal tract, dopamine typically inhibits motility by relaxing smooth muscles. By blocking these D2 receptors, domperidone enhances gastrointestinal peristalsis and gastric emptying.[1] In the chemoreceptor trigger zone (CTZ) of the brainstem, which lies outside the blood-brain barrier, domperidone's antagonism of D2 receptors mediates its antiemetic effects.[1]
Caption: Domperidone's antagonism of the Dopamine D2 receptor.
Conclusion
The synthesis of this compound is a well-established and critical step in the industrial production of Domperidone. The protocols provided herein, based on published literature, offer a reliable foundation for laboratory-scale synthesis. Careful control of reaction conditions, particularly in the N-alkylation step, is crucial for achieving high yields and purity of this key intermediate, which directly impacts the efficiency of the final coupling reaction to produce Domperidone. The understanding of Domperidone's mechanism of action further underscores the importance of its benzimidazolone core in achieving the desired therapeutic effects.
References
- 1. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 2. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. Domperidone: mechanism of action and clinical applications in gastroenterology_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, quantification, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a primary technique for assessing the purity and quantifying this compound in bulk drug substances and reaction mixtures. A reverse-phase method is typically employed for this purpose.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chromatographic Column | Newcrom R1 or equivalent C18 (e.g., ZORBAX Eclipse plus C18, 2.1 x 50 mm, 1.8 µm) | [1] |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | [2] |
| Detection Wavelength | 239 nm (typical for benzimidazole derivatives) | [3] |
| Expected Retention Time (t R ) | Compound-specific; to be determined experimentally | |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally |
Experimental Protocol
Objective: To determine the purity of this compound by HPLC.
Materials:
-
This compound reference standard
-
Sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[2]
-
HPLC system with UV detector
-
Newcrom R1 or equivalent C18 column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water. A common starting point is an isocratic elution with a ratio of 80:20 (Acetonitrile:Water).[1] Acidify the aqueous component with a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the retention time and peak area of the main peak. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| GC Column | Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent) | |
| Carrier Gas | Helium | [4] |
| Ionization Mode | Electron Ionization (EI) | [5] |
| Expected Molecular Ion (M+) | m/z 210 (for ³⁵Cl) and 212 (for ³⁷Cl) | |
| Major Fragment Ions | To be determined experimentally; likely fragments include loss of the chloropropyl side chain. | [6] |
Experimental Protocol
Objective: To identify and quantify volatile impurities in a sample of this compound.
Materials:
-
Sample of this compound
-
Suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent.
-
GC-MS Conditions:
-
Analysis: Inject the sample solution into the GC-MS.
-
Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the compound by comparing it with a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound and the characterization of its impurities. Both ¹H and ¹³C NMR are utilized.
Quantitative Data Summary
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| ~7.0-7.5 | m | 4H | Aromatic protons | [4][7] |
| ~3.9-4.1 | t | 2H | N-CH₂ | |
| ~3.6-3.8 | t | 2H | CH₂-Cl | |
| ~2.1-2.3 | m | 2H | -CH₂- |
| ~10.8 | br s | 1H | N-H | |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| ~154 | C=O | |
| ~130-140 | Quaternary aromatic carbons | [2] |
| ~110-125 | CH aromatic carbons | [2] |
| ~43 | N-CH₂ | |
| ~41 | CH₂-Cl |
| ~30 | -CH₂- | |
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.
-
-
Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3200-2900 | Medium | N-H stretch | [8] |
| ~2950-2850 | Medium | C-H stretch (aliphatic) | [9] |
| ~1700 | Strong | C=O stretch (amide) | |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) | [9] |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) | |
| ~650-700 | Medium | C-Cl stretch |
Experimental Protocol
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
Sample of this compound
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
FTIR Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow and Logical Relationships
Analytical Workflow for Characterization and Impurity Profiling
Caption: Analytical workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for the quantification of the main component and the separation of potential impurities. This document includes comprehensive experimental protocols, data presentation tables, and a visual workflow diagram to guide researchers in setting up and performing the analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification and impurity profiling is essential. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This note details a validated HPLC method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. A Newcrom R1 column has also been shown to be effective.[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%), formic acid (for MS-compatible methods).[1]
-
Reference Standard: Pure this compound.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on typical methods for benzimidazole derivatives and can be optimized as needed.[1][2][3]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, return to 30% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
Detailed Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
-
MS-Compatible Mobile Phase: For applications requiring mass spectrometry detection, replace phosphoric acid with 0.1% formic acid in both mobile phases.[1]
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in a small amount of acetonitrile and dilute to the mark with the same solvent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to the mark with mobile phase (at initial gradient conditions, e.g., 30% Acetonitrile: 70% Water).
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution steps as for the standard solution to obtain a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to reporting.
Forced Degradation Studies
Forced degradation studies are essential to develop stability-indicating methods.[4][5] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
General Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the parent compound.
Data Presentation
All quantitative results should be summarized in a clear and concise table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 100.0 | 99.9 | ||
| Standard 2 | 100.0 | 99.9 | ||
| Sample 1 | ||||
| Sample 2 |
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the analysis of this compound. The provided protocols for sample and mobile phase preparation, along with the detailed chromatographic conditions, will enable researchers to implement this method effectively. The inclusion of a forced degradation protocol provides a framework for developing a stability-indicating assay, which is crucial in drug development.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. biotech-asia.org [biotech-asia.org]
Application Notes and Protocols: NMR Characterization of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one , a key intermediate in the synthesis of various pharmaceutical agents. Due to the absence of a publicly available experimental NMR dataset, this note utilizes high-quality predicted ¹H and ¹³C NMR data to facilitate structural confirmation and purity assessment. Detailed protocols for the synthesis of the title compound and for the preparation of an NMR sample are also provided, ensuring researchers can confidently reproduce and characterize this molecule.
Introduction
This compound (CAS No: 62780-89-6) is a crucial building block in medicinal chemistry, notably as a precursor for the synthesis of neuroleptic and antiallergic drugs. Accurate structural elucidation and purity verification are paramount in the drug development pipeline. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure. This application note presents a comprehensive NMR characterization profile, including predicted chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C nuclei.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment. The recommended solvent for analysis is deuterated dimethyl sulfoxide (DMSO-d₆), which is known to be a good solvent for benzimidazole derivatives, allowing for the clear observation of the N-H proton.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| 10 (NH) | ~10.8 | br s | 1H | - |
| 4, 7 | 7.00 - 7.20 | m | 2H | - |
| 5, 6 | 6.90 - 7.00 | m | 2H | - |
| 1' | 4.05 | t | 2H | 6.8 |
| 3' | 3.70 | t | 2H | 6.5 |
| 2' | 2.15 | p | 2H | 6.6 |
Note: The chemical shift of the N-H proton is highly dependent on concentration and temperature. A broad singlet (br s) is expected. Aromatic protons (4, 5, 6, 7) will present as a complex multiplet (m). The propyl chain protons are expected as two triplets (t) and a pentet (p).
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Atom Number | Chemical Shift (ppm) |
| 2 (C=O) | 154.5 |
| 8, 9 (C-N) | 130.0 |
| 5, 6 | 121.0 |
| 4, 7 | 109.0 |
| 3' (CH₂-Cl) | 42.5 |
| 1' (N-CH₂) | 40.0 |
| 2' (CH₂) | 31.0 |
Experimental Protocols
Synthesis of this compound
Several synthetic routes have been reported. Below is a commonly cited method.
Method 1: From 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one [1]
-
In a suitable reaction vessel, dissolve 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 40 parts of ethanol.
-
Add 6 parts of a hydrochloric acid solution to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Crystallize the resulting solid residue from 2-propanol to yield the pure product.
Method 2: From Oily 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one [2][3]
-
To the oily 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one, add 120 ml of a 40% phosphoric acid solution and 60 ml of propionitrile.
-
Stir the mixture at a controlled speed of 130 rpm.
-
Heat the solution to 75 °C and maintain the reaction for 4 hours.
-
After the reaction period, evaporate a portion of the propionitrile.
-
Cool the mixture to allow for the precipitation of the solid product.
-
Filter the solid and wash it with a potassium chloride solution.
-
Dehydrate the solid using anhydrous potassium carbonate to obtain the final product.
NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 10-20 mg of the dry, purified this compound.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial. Gentle vortexing can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identifier.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
References
Application Note: Mass Spectrometric Analysis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This application note outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), discusses plausible fragmentation patterns based on established principles for benzimidazole derivatives, and presents a template for quantitative analysis. The provided methodologies are intended to serve as a robust starting point for researchers involved in the characterization and quantification of this and structurally related molecules.
Introduction
This compound (Molecular Formula: C₁₀H₁₁ClN₂O, Molecular Weight: 210.66 g/mol ) is a heterocyclic compound belonging to the benzimidazolone class.[2][3] Its structural integrity and purity are critical in drug development and manufacturing. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such small molecules due to its high sensitivity and specificity. This note details the application of mass spectrometry for the comprehensive analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion peak [M]⁺• is expected at m/z 210, with an isotopic peak [M+2]⁺• at m/z 212 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom.
Key fragmentation pathways are likely to include:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the benzimidazole ring is a common fragmentation route for N-substituted benzimidazoles. This would result in the loss of a chloropropyl radical to form a stable ion.
-
Cleavage of the Alkyl Chain: Fragmentation can occur along the propyl chain. Loss of a chlorine radical (•Cl) would yield a fragment at m/z 175. Subsequent loss of ethylene (C₂H₄) could also be observed.
-
McLafferty-type Rearrangement: Although less common for this specific structure, rearrangement reactions involving the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by cleavage, could occur.
-
Benzimidazole Ring Fragmentation: The benzimidazole ring itself is relatively stable, but can undergo fragmentation, often involving the loss of HCN.[5]
A proposed fragmentation diagram is presented below.
Caption: Proposed EI Fragmentation Pathway
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable compounds.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) may be added for quantitative analysis.
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. An electrospray ionization (ESI) source is recommended.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Range | m/z 50-500 (Full Scan) |
| Fragmentation Voltage | 120 V |
Quantitative Analysis
For quantitative studies, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred method due to its high selectivity and sensitivity. Below is a representative table of MRM parameters for a hypothetical quantitative assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 211.1 | 133.1 | 100 | 20 |
| This compound | 211.1 | 175.1 | 100 | 15 |
| Internal Standard (example) | 216.1 | 138.1 | 100 | 20 |
Note: The precursor ion for the analyte is the protonated molecule [M+H]⁺. Product ions are selected based on the fragmentation pattern determined from MS/MS experiments. Collision energies must be optimized for the specific instrument used.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
Caption: General Mass Spectrometry Workflow
Conclusion
This application note provides a comprehensive overview and practical protocols for the mass spectrometric analysis of this compound. The detailed GC-MS and LC-MS methodologies, along with the proposed fragmentation pathway and quantitative analysis framework, offer a solid foundation for researchers and drug development professionals. These methods can be adapted and optimized for specific instrumentation and analytical requirements, facilitating the reliable characterization and quantification of this important pharmaceutical intermediate.
References
The Pivotal Role of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in Neuroleptic Drug Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of the key chemical intermediate, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one , in the synthesis of several potent neuroleptic drugs. This versatile building block is instrumental in the preparation of antipsychotics such as Benperidol, Droperidol, and Pimozide, primarily through N-alkylation reactions with appropriate piperidine moieties.
Introduction
This compound (CAS No: 62780-89-6) is a benzimidazole derivative that serves as a crucial precursor in the pharmaceutical industry.[1][2] Its reactive chloropropyl chain allows for the convenient introduction of the benzimidazolone pharmacophore onto various molecular scaffolds, a common feature in a class of neuroleptic agents known for their potent dopamine D2 receptor antagonism.[3][4] This document outlines the synthesis of this key intermediate and its subsequent application in the synthesis of the aforementioned neuroleptic drugs, providing detailed experimental protocols and summarizing key quantitative data.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through various methods. Two common procedures are detailed below, offering different synthetic strategies to obtain this key intermediate with high yield and purity.
Protocol 1: From 1-Allyl-3-(3-chloropropyl)benzimidazolyl-2-one[1][5]
This method involves the deallylation of a precursor molecule under acidic conditions.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one in a solution of phosphoric acid (e.g., 40% aqueous solution, 120 ml) and propionitrile (e.g., 80% solution, 60 ml).
-
Maintain a controlled stirring speed of 110-130 rpm.
-
Heat the reaction mixture to a temperature of 70-75 °C.
-
Allow the reaction to proceed for 3-4 hours at this temperature.
-
After the reaction is complete, evaporate a portion of the propionitrile.
-
Cool the reaction mixture to induce the precipitation of the solid product.
-
Filter the solid and wash it with a salt solution (e.g., potassium chloride solution).
-
Dry the solid using a suitable dehydrating agent (e.g., anhydrous potassium carbonate) to obtain this compound.
Protocol 2: From 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one[6]
This protocol involves the removal of a protective group under acidic conditions in an alcoholic solvent.
Experimental Protocol:
-
Prepare a solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol.
-
Stir the solution at room temperature for 2 hours.
-
Evaporate the solvent from the reaction mixture.
-
Crystallize the solid residue from 2-propanol to yield the final product.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one | 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one |
| Reagents | Phosphoric acid, propionitrile | Hydrochloric acid, ethanol, 2-propanol |
| Reaction Temperature | 70-75 °C | Room Temperature |
| Reaction Time | 3-4 hours | 2 hours |
| Reported Yield | 92% | 90% |
| Purification Method | Precipitation and washing | Crystallization |
Table 1: Comparison of Synthetic Protocols for this compound.
Synthetic pathways to the key intermediate.
Application in the Synthesis of Neuroleptic Drugs
The primary utility of this compound in neuroleptic synthesis is as an alkylating agent. The chloropropyl group readily undergoes nucleophilic substitution with the secondary amine of a piperidine ring, forming a stable carbon-nitrogen bond and linking the benzimidazolone moiety to the rest of the drug structure.
Synthesis of Pimozide
Pimozide is a diphenylbutylpiperidine antipsychotic used in the treatment of schizophrenia and Tourette's syndrome. Its synthesis involves the N-alkylation of 1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one with a suitable alkyl halide. While the target compound can be synthesized using this compound, a more direct route involves the reaction of 4-(2-oxo-1-benzimidazolinyl)-piperidine with 1-chloro-4,4-di-(4-fluorophenyl)butane.
Experimental Protocol for Pimozide Synthesis:
-
To a reaction vessel, add 0.963 g (4.3 x 10⁻³ mol) of 4-(2-oxo-1-benzimidazolinyl)-piperidine, 0.504 g (4.7 x 10⁻³ mol) of sodium carbonate, 0.0245 g of potassium iodide, and 3 mL of glycerol formal.
-
Add 1.489 g (4.8 x 10⁻³ mol) of 1-chloro-4,4-di-(4-fluorophenyl)butane to the mixture.
-
Stir the reaction mixture at 80 °C for 7 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add 3 mL of water, stir, and filter the mixture under vacuum.
-
Wash the resulting solid twice with 2 mL of water.
-
Dry the solid at 40°C under reduced pressure to obtain Pimozide as a white solid.
| Parameter | Value |
| Starting Materials | 4-(2-oxo-1-benzimidazolinyl)-piperidine, 1-chloro-4,4-di-(4-fluorophenyl)butane |
| Base | Sodium Carbonate |
| Catalyst | Potassium Iodide |
| Solvent | Glycerol Formal |
| Reaction Temperature | 80 °C |
| Reaction Time | 7 hours |
| Reported Yield | 97.5% |
| Reported Purity | 99.5% |
Table 2: Reaction Parameters for the Synthesis of Pimozide.
Synthesis of Benperidol and Droperidol (General Protocol)
Benperidol and Droperidol are potent butyrophenone antipsychotics. Their synthesis follows a similar N-alkylation strategy. The corresponding piperidinyl or tetrahydropyridinyl benzimidazolone precursor is reacted with a butyrophenone derivative containing a leaving group.
General Experimental Protocol:
-
Dissolve the appropriate benzimidazolone precursor (1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one for Benperidol or 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one for Droperidol) in a suitable inert organic solvent (e.g., DMF, acetonitrile).
-
Add an appropriate base (e.g., sodium carbonate, potassium carbonate) to the mixture.
-
Add the alkylating agent (e.g., 4-chloro-4'-fluorobutyrophenone).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
General workflow for neuroleptic synthesis.
Mechanism of Action and Signaling Pathways
Benperidol, Droperidol, and Pimozide exert their antipsychotic effects primarily through the potent antagonism of dopamine D2 receptors in the central nervous system.[3][4] This blockade of D2 receptors is a cornerstone of the "dopamine hypothesis" of schizophrenia, which posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, these neuroleptics prevent this inhibition, thereby modulating downstream signaling cascades involving Protein Kinase A (PKA).
Some of these neuroleptics, such as Benperidol, also exhibit affinity for other receptors, including serotonin 5-HT2A receptors. These receptors are coupled to Gq/11 proteins and their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating Protein Kinase C (PKC). Antagonism at these receptors can contribute to the overall pharmacological profile of the drug.
Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a range of potent neuroleptic drugs. The synthetic protocols outlined in this document provide a foundation for the efficient production of this key building block and its subsequent elaboration into clinically significant antipsychotic agents. A thorough understanding of the synthetic methodologies and the underlying pharmacological mechanisms is crucial for the continued development of novel and improved therapeutics for psychiatric disorders.
References
- 1. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 2. Droperidol | 548-73-2 | SynZeal [synzeal.com]
- 3. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]
- 4. Synthesis of a 11C-labelled neuroleptic drug: pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in the Synthesis of Antiallergic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one as a key intermediate in the synthesis of second-generation antihistaminic agents. The focus is on the synthesis of Bilastine, a potent and selective histamine H1 receptor antagonist. This guide includes detailed experimental procedures, quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway to support research and development in the field of antiallergic drug discovery.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical agents, including antiallergic drugs. Its bifunctional nature, featuring a reactive chloropropyl group and a benzimidazolone core, makes it a versatile intermediate for introducing the benzimidazolone moiety into target molecules. This moiety is a common feature in a number of centrally-acting and peripheral drug classes. In the context of antiallergic agents, this intermediate is notably used in the synthesis of Bilastine, a non-sedating second-generation antihistamine. Bilastine exhibits high affinity and selectivity for the histamine H1 receptor, effectively mitigating allergic symptoms without the significant central nervous system side effects associated with first-generation antihistamines.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this key starting material is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 62780-89-6 | [2] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [2] |
| Molecular Weight | 210.66 g/mol | [2] |
| Appearance | Crystals | [2] |
| Melting Point | 115 °C | |
| Purity (by HPLC) | ≥98% |
Application in the Synthesis of Bilastine
The synthesis of Bilastine from this compound involves the alkylation of a piperidine-containing benzimidazole derivative. This reaction forms a key carbon-nitrogen bond, linking the two principal fragments of the Bilastine molecule.
Synthetic Scheme
Experimental Protocols
The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of Bilastine intermediates.
Synthesis of this compound
A detailed protocol for the synthesis of the title compound is provided in the literature. One method involves the reaction of 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one in the presence of a phosphoric acid solution and propionitrile.[3] The reaction mixture is heated, and after workup, 1-(3-chloropropyl)-benzimidazolyl-2-one is obtained.[3]
Synthesis of Bilastine Intermediate via Alkylation
This protocol describes the alkylation of 2-(4-piperidinyl)-1H-benzimidazole with this compound.
Materials:
-
This compound
-
2-(4-piperidinyl)-1H-benzimidazole
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(4-piperidinyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired intermediate.
Quantitative Data:
| Reactant | Intermediate | Yield (%) | Purity (%) | Reference |
| This compound | Bilastine Intermediate | 75-85 | >95 | [1] |
Mechanism of Action: Histamine H1 Receptor Signaling Pathway
Bilastine, synthesized using the described intermediate, is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] This signaling cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[5] Bilastine prevents these effects by binding to the H1 receptor and stabilizing its inactive conformation, thus blocking histamine-induced signaling.[6]
Experimental Workflow
The overall workflow for the synthesis and evaluation of antiallergic agents using this compound is outlined below.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of antiallergic agents, most notably the second-generation antihistamine, Bilastine. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of novel antihistaminic compounds. The provided diagrams of the synthetic route, signaling pathway, and experimental workflow offer a clear visual guide to the application of this key chemical entity in medicinal chemistry. Further research can explore the derivatization of this intermediate to generate novel chemical entities with potentially improved antiallergic properties.
References
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Benzimidazole Derivatives Using 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one as a key intermediate in the synthesis of novel benzimidazole derivatives with potential therapeutic applications. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The chloropropyl group at the N-1 position of the benzimidazol-2-one core serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the exploration of a wide chemical space for drug discovery.
Overview of Synthetic Strategy
The primary synthetic route involves the N-alkylation of various nucleophiles with this compound. This reaction is a straightforward and efficient method for generating a library of derivatives. The choice of nucleophile (e.g., substituted anilines, piperazines, and other amines) allows for the systematic modification of the terminal part of the propyl chain, which is crucial for modulating the biological activity of the final compounds.
A general representation of the synthetic workflow is depicted below:
Caption: General workflow for the synthesis of novel benzimidazole derivatives.
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general procedure for the synthesis of N-substituted propyl-benzimidazolone derivatives.
Materials:
-
This compound
-
Amine (substituted aniline, piperazine, etc.) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the amine (1.1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of this compound
For researchers who wish to synthesize the starting material, a general procedure is provided below.[1][2][3]
Materials:
-
1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one
-
Hydrochloric acid solution
-
Ethanol
-
2-Propanol
Procedure:
-
A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol is stirred for 2 hours at room temperature.[1][2]
-
The reaction mixture is evaporated, and the solid residue is crystallized from 2-propanol.[1][2]
-
This procedure yields 9.5 parts (90%) of this compound with a melting point of 115°C.[1][2]
Applications and Biological Activities
Novel benzimidazole derivatives synthesized from this compound have shown promising biological activities in several therapeutic areas.
Anticancer Activity
Many synthesized derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Quantitative Data: Anticancer Activity of Benzimidazolone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | HeLa | 13.6 ± 0.78 | [4] |
| 12d | HeLa | 12.8 ± 0.73 | [4] |
| 9 | A549 | 9.6 ± 0.55 | [4] |
| 9 | MCF-7 | 11.2 ± 0.46 | [4] |
| 9 | HeLa | 8.5 ± 0.49 | [4] |
| 7 | HeLa | 10.6 ± 0.61 | [4] |
| 4c | Leukemia | 0.42 - 8.99 | [5] |
| 4e | Various | 0.97 - 4.93 | [5] |
| 4g | Various | 0.997 - 7.81 | [5] |
Signaling Pathways in Cancer
Benzimidazole derivatives have been shown to inhibit key kinases in oncogenic signaling pathways, such as the EGFR and BRAF pathways.
Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the biological activity of "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of derivatives of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, with a focus on their potential as anticancer agents. Detailed protocols for key experimental assays are included to facilitate further research and development in this area.
Introduction
Benzimidazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The benzimidazolone scaffold is structurally similar to naturally occurring nucleotides, allowing these compounds to interact with various biopolymers. While this compound itself is a key intermediate in the synthesis of neuroleptic and antiallergic agents, its derivatives, particularly those with substitutions at the 1 and 3 positions, have shown promising biological activities, including antiproliferative effects against various cancer cell lines.
Biological Activity: Antiproliferative Properties
Recent studies have focused on the synthesis and cytotoxic evaluation of a series of 1,3-disubstituted-1,3-dihydro-2H-benzimidazol-2-one derivatives. These compounds have demonstrated notable antiproliferative activity against a panel of human cancer cell lines.
Quantitative Data Summary
The cytotoxic effects of a series of synthesized 1,3-disubstituted-1,3-dihydro-2H-benzimidazol-2-one derivatives were evaluated against several human cancer cell lines, including liver (HepG2), colon (DLD-1), lung (A549), and breast (MDA-MB-231) cancer cell lines, as well as a normal human lung fibroblast cell line (WI-38) to assess selectivity.[1][2] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | HepG2 (µM) | DLD-1 (µM) | A549 (µM) | MDA-MB-231 (µM) | WI-38 (µM) |
| 2a | >100 | >100 | >100 | >100 | >100 |
| 2b | 85.3 ± 3.2 | 76.5 ± 2.8 | 92.1 ± 4.5 | 88.7 ± 3.9 | >100 |
| 2c | 65.2 ± 2.5 | 58.4 ± 2.1 | 71.3 ± 3.1 | 69.5 ± 2.7 | >100 |
| 2d | 42.1 ± 1.8 | 35.2 ± 1.5 | 55.4 ± 2.3 | 40.1 ± 1.9 | >100 |
| 2e | 78.9 ± 3.1 | 70.1 ± 2.6 | 85.6 ± 3.8 | 81.2 ± 3.4 | >100 |
| 2f | 95.4 ± 4.1 | 88.2 ± 3.5 | >100 | 97.6 ± 4.3 | >100 |
Data is representative of findings for a series of 1,3-disubstituted benzimidazol-2-one derivatives as described in the literature.[1][2]
Compound 2d exhibited the most potent cytotoxic effects, particularly against the DLD-1 colon cancer and MDA-MB-231 breast cancer cell lines, while showing no significant toxicity to the normal WI-38 cell line, indicating a degree of selectivity.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: Synthesis of 1,3-Disubstituted-1,3-dihydro-2H-benzimidazol-2-one Derivatives
This protocol outlines a general procedure for the synthesis of 1,3-disubstituted benzimidazol-2-one derivatives.
Workflow for Synthesis of 1,3-Disubstituted Benzimidazol-2-ones
Caption: General synthetic workflow for 1,3-disubstituted benzimidazol-2-ones.
-
Reaction Setup: To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.2 equivalents).
-
Addition of Electrophile: Add the desired alkyl or aryl halide (2.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or an elevated temperature (e.g., 60-80 °C) for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,3-disubstituted-1,3-dihydro-2H-benzimidazol-2-one derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While the exact mechanism of action for these specific 1,3-disubstituted benzimidazol-2-one derivatives is still under investigation, related benzimidazole compounds are known to exert their anticancer effects through various mechanisms. Molecular docking studies on compound 2d suggest a potential interaction with the GALR3 receptor.[1][2] Other benzimidazole derivatives have been shown to target key signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Targeted by Benzimidazolone Derivatives
Caption: Potential signaling pathways modulated by benzimidazolone derivatives.
Further investigation is required to elucidate the precise molecular targets and signaling cascades affected by this class of compounds.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The provided data and protocols offer a foundation for researchers to synthesize and evaluate new analogues with improved potency and selectivity. Future studies should focus on elucidating the mechanism of action and exploring the in vivo efficacy of the most promising compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the production of pharmaceuticals like Domperidone.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Direct N-Alkylation of 2-Benzimidazolone
The direct N-alkylation of 2-hydroxybenzimidazole (benzimidazol-2-one) with an alkylating agent like 1-bromo-3-chloropropane can sometimes result in suboptimal yields.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Reactions can range from 4 to 24 hours. - Temperature: Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent. |
| Suboptimal Base: The choice and amount of base are critical for the deprotonation of the benzimidazolone nitrogen. | - Base Selection: Stronger bases like sodium hydride (NaH) can be effective. However, more common and safer alternatives like potassium carbonate (K₂CO₃) are also frequently used. - Base Amount: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation. |
| Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. | - Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are generally recommended. |
| Formation of Byproducts: The primary side product is often the 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. | - Stoichiometry: Use a controlled molar ratio of the alkylating agent to the benzimidazolone. An excess of the alkylating agent will favor the formation of the disubstituted product. - Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation. |
| Moisture in Reaction: The presence of water can hydrolyze the alkylating agent and affect the base's effectiveness. | - Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulties in Product Purification
Isolating the pure this compound can be challenging due to the presence of unreacted starting materials and byproducts.
| Potential Cause | Recommended Solutions |
| Presence of Unreacted 2-Benzimidazolone: The starting material may not have fully reacted. | - Extraction: After the reaction, perform an aqueous work-up. Unreacted 2-benzimidazolone has different solubility properties and may be separated. - Recrystallization: Recrystallize the crude product from a suitable solvent like isopropanol or ethanol to remove less soluble impurities.[4] |
| Contamination with 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: This byproduct has similar properties to the desired product. | - Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel is an effective method for separating the mono- and di-alkylated products. |
| Oily Product: The product may not precipitate or crystallize easily. | - Solvent System: If the product oils out during recrystallization, try different solvent systems or a combination of solvents. Adding a non-polar solvent like hexane to a solution of the product in a more polar solvent like ethyl acetate can induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: There are two primary synthetic routes:
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Direct N-Alkylation: This is a one-step process involving the reaction of 2-hydroxybenzimidazole (benzimidazol-2-one) with a suitable 3-chloropropylating agent, such as 1-bromo-3-chloropropane, in the presence of a base.
-
Two-Step Synthesis from 1-Allylbenzimidazol-2-one: This method involves the initial N-alkylation of 1-allylbenzimidazol-2-one with a halo-propane derivative, followed by the deallylation of the resulting intermediate.[3] A reported yield for a similar two-step process is as high as 92%.[5]
Q2: Which synthetic route generally provides a higher yield?
A2: The two-step synthesis starting from 1-allylbenzimidazol-2-one has been reported to achieve high yields, with one patent describing a 92% yield.[5] However, the direct N-alkylation can also be efficient if reaction conditions are carefully optimized to minimize the formation of the 1,3-disubstituted byproduct.
Q3: What is the most common byproduct in the direct N-alkylation synthesis, and how can its formation be minimized?
A3: The most common byproduct is 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the benzimidazolone relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture can significantly favor the desired mono-alkylation.
Q4: What are the recommended bases and solvents for the direct N-alkylation reaction?
A4: Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to determine the consumption of the starting materials and the formation of the product and any byproducts, helping to decide the optimal reaction time.
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Approaches
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Two-Step Synthesis | 1-allylbenzimidazol-2-one, 1-amido-3-bromo-propane, sodium sulfite, phosphoric acid, propionitrile | Ethylene glycol, propionitrile | 70-75 | 3-4 | 86-92 | CN105439960A[3] |
| Deprotection Method | 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, HCl | Ethanol | Room Temperature | 2 | 90 | PrepChem.com[4] |
| Oxidation Method | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole, Hydrogen Peroxide | Acetic Acid | 100 | 1 | 71 | FR2563518A1[6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via 1-Allyl-3-(3-chloropropyl)-2-ketobenzimidazole
This protocol is based on a high-yield patented method.[3]
Step 1: Synthesis of 1-allyl-3-(3-chloropropyl)-2-ketobenzimidazole
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To a reaction vessel, add 1-allylbenzimidazol-2-one (0.19 mol), ethylene glycol (120-140 mL), and sodium sulfite (0.26-0.28 mol).
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Heat the mixture to 35-40 °C with stirring (110-130 rpm).
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Dropwise, add 1-amido-3-bromo-propane (0.23-0.25 mol) over 2-3 hours.
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Continue the reaction for 4-5 hours at the same temperature.
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Pour the reaction mixture into a sodium chloride solution and extract with cyclohexanol (5-7 times).
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Dry the combined organic extracts with calcium oxide and evaporate the solvent to obtain oily 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one.
Step 2: Synthesis of 1-(3-chloropropyl)-2-ketobenzimidazole
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To the oily product from Step 1, add a 35% phosphoric acid solution (120 mL) and 75-80% propionitrile (60 mL).
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Heat the solution to 70-75 °C with stirring (110-130 rpm) and react for 3-4 hours.
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Evaporate a portion of the propionitrile and cool the mixture to precipitate the solid product.
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Filter the solid, wash with a salt solution (e.g., potassium chloride), and dry with anhydrous potassium carbonate to obtain 1-(3-chloropropyl)-benzimidazolyl-2-one.
Protocol 2: Direct N-Alkylation of 2-Benzimidazolone
This is a general procedure for the direct alkylation.
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxybenzimidazole (1.0 eq.) and a base such as anhydrous potassium carbonate (1.2 eq.) in a polar aprotic solvent like acetone or DMF.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add 1-bromo-3-chloropropane (1.0-1.1 eq.) dropwise to the refluxing mixture.
-
Monitor the reaction by TLC. Continue refluxing until the starting material is consumed (typically 4-24 hours).
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: Troubleshooting workflow for improving the synthesis yield.
References
- 1. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, focusing on the prevalent issue of side product formation.
Problem: Low Yield of the Desired Product and Presence of Significant Impurities
The N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a bifunctional alkylating agent like 1-bromo-3-chloropropane can lead to the formation of several side products, impacting the overall yield and purity of the target molecule, this compound. The primary side products observed are the result of N,N'-dialkylation, elimination reactions, and hydrolysis.
Primary Side Product: N,N'-Dialkylation
The most common side product is the N,N'-dialkylated benzimidazolone, 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one . This occurs when a second molecule of the alkylating agent reacts with the remaining N-H group of the mono-alkylated product.
Troubleshooting Steps:
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Control Stoichiometry:
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Use a molar excess of 1,3-dihydro-2H-benzimidazol-2-one relative to 1-bromo-3-chloropropane. This shifts the reaction equilibrium towards the mono-alkylated product. A starting ratio of 1.2 to 1.5 equivalents of the benzimidazolone is recommended.
-
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Slow Addition of Alkylating Agent:
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Add the 1-bromo-3-chloropropane solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.
-
-
Reaction Monitoring:
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Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting benzimidazolone is consumed to prevent further reaction to the dialkylated product.
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Choice of Base and Solvent:
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The use of milder bases like potassium carbonate (K₂CO₃) can be preferable to stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH), which can promote over-alkylation.
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Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used.
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Secondary Side Products: Elimination and Hydrolysis
Under certain conditions, elimination and hydrolysis reactions can lead to the formation of undesired impurities.
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1-Allyl-1,3-dihydro-2H-benzimidazol-2-one: This can form via dehydrohalogenation of the desired product, particularly in the presence of a strong base and elevated temperatures.
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1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one: This hydrolysis product can form if water is present in the reaction mixture or during workup, especially under basic or acidic conditions.
Troubleshooting Steps:
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Base Selection:
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To minimize the formation of the allyl impurity, avoid using strong bases like 50% NaOH, which has been shown to cause complete conversion to the N-allyl byproduct in similar N-alkylations.[1] Diluted NaOH or weaker bases like K₂CO₃ are better alternatives.
-
-
Anhydrous Conditions:
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Ensure all reagents and solvents are dry to prevent the formation of the hydroxypropyl impurity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Temperature Control:
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Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote elimination reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is the N,N'-dialkylated species, 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one . This arises from the reaction of the mono-alkylated product with a second molecule of the alkylating agent.
Q2: How can I minimize the formation of the N,N'-dialkylated side product?
A2: To suppress dialkylation, it is crucial to control the stoichiometry by using an excess of 1,3-dihydro-2H-benzimidazol-2-one. Additionally, a slow, dropwise addition of 1-bromo-3-chloropropane and careful monitoring of the reaction to stop it upon consumption of the starting material are effective strategies.
Q3: My reaction is showing a significant amount of an impurity with a lower retention time in reverse-phase HPLC. What could it be?
A3: A more polar impurity, such as 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one , would typically have a lower retention time in reverse-phase HPLC. This impurity can form due to the presence of water in your reaction. Ensure you are using anhydrous solvents and reagents.
Q4: I am observing an impurity with a similar polarity to my product. What could it be and how can I avoid it?
A4: 1-Allyl-1,3-dihydro-2H-benzimidazol-2-one is a potential side product formed through an elimination reaction. This is more likely to occur with strong bases and higher reaction temperatures. Consider using a milder base and maintaining a lower reaction temperature.
Q5: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the progress of the reaction and quantifying the product and impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.
Data Presentation
Table 1: Common Side Products and Their Formation Pathways
| Side Product Name | Chemical Structure | Formation Pathway |
| 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | C₁₃H₁₆Cl₂N₂O | N,N'-Dialkylation |
| 1-Allyl-1,3-dihydro-2H-benzimidazol-2-one | C₁₀H₁₀N₂O | Elimination (Dehydrohalogenation) |
| 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one | C₁₀H₁₂N₂O₂ | Hydrolysis |
Table 2: Typical Yields of Dialkylated Products in N-Alkylation of a Substituted Benzimidazol-2-one
| Alkylating Agent | Yield of Dialkylated Product |
| N-(3-bromopropyl)phthalimide | 79% |
| Cinnamyl bromide | 70% |
| Allyl bromide | 68% |
| Propargyl bromide | 82% |
Note: These yields are for the dialkylation of 5-nitrobenzimidazol-2-one under specific phase transfer catalysis conditions and serve as an illustration of the potential for high conversion to the dialkylated product.[2]
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Side Products
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
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1,3-dihydro-2H-benzimidazol-2-one
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1-Bromo-3-chloropropane
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
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Slowly add a solution of 1-bromo-3-chloropropane (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture over a period of 1-2 hours.
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Maintain the reaction temperature at room temperature and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
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Once the starting 1,3-dihydro-2H-benzimidazol-2-one is consumed (typically 4-6 hours), quench the reaction by pouring it into cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound.
Visualizations
References
Technical Support Center: Crystallization Purification of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one by crystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Based on documented procedures, 2-propanol is an effective solvent for the crystallization of this compound.[1] A mixture of 2-propanol and water has also been successfully used.[2] The choice of solvent can be critical, and it is recommended to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[4][5] To resolve this, try adding a small amount of additional solvent to decrease saturation, then reheat the solution and allow it to cool slowly.[3][5] Using a seed crystal or scratching the inside of the flask can also help induce crystallization.[3]
Q3: The crystallization yield is very low. What are the possible causes and how can I improve it?
A3: A low yield can result from several factors, including using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[4][5] To improve the yield, you can try to carefully evaporate some of the solvent to increase the concentration of the compound.[6] Cooling the solution in an ice bath after it has reached room temperature can also maximize crystal formation.[3] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q4: No crystals are forming even after the solution has cooled. What steps can I take?
A4: If no crystals form, the solution may be too dilute or supersaturated.[6] Try the following troubleshooting steps:
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Induce nucleation: Add a seed crystal of the pure compound or scratch the inner surface of the flask with a glass rod at the liquid-air interface.[3][6]
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Increase concentration: Evaporate some of the solvent to increase the solute concentration and then allow the solution to cool again.[5][6]
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Cool further: Place the flask in an ice bath to further decrease the solubility of the compound.[3][6]
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Consider an anti-solvent: If using a single solvent system, the controlled addition of a miscible "anti-solvent" (a solvent in which the compound is insoluble) can induce precipitation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Crystal Formation | - Solution is too dilute.- Supersaturation.- Insufficient cooling time. | - Evaporate excess solvent and re-cool.[5]- Add a seed crystal or scratch the flask.[3][6]- Cool the solution in an ice bath.[3] |
| "Oiling Out" | - Compound's melting point is lower than the solution temperature.- Solution is too concentrated.- Rapid cooling. | - Reheat the solution and add more solvent.[3][4]- Allow the solution to cool more slowly.[5]- Try a different solvent or solvent system. |
| Poor Crystal Yield | - Too much solvent was used.- Incomplete precipitation. | - Reduce the initial volume of solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled. |
| Colored Crystals | - Presence of colored impurities. | - Use activated charcoal to decolorize the hot solution before filtration. Be cautious not to use an excessive amount as it can adsorb the product.[4] |
| Amorphous Solid Formation | - Crashing out of solution due to rapid cooling or high concentration. | - Re-dissolve the solid in hot solvent and allow it to cool slowly.- Use a larger volume of solvent. |
Experimental Protocols
Protocol 1: Crystallization from 2-Propanol
This protocol is adapted from a documented synthesis of this compound.[1]
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Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot 2-propanol. Stir continuously to facilitate dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.[3] Once at room temperature, you may place the flask in an ice bath for about 30 minutes to maximize crystal formation.[3]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold 2-propanol to remove any residual mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Crystallization from 2-Propanol/Water Mixture
This protocol is based on a procedure for a related compound and can be adapted.[2]
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Dissolution: Dissolve the crude product in a minimal amount of hot 2-propanol.
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Water Addition: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the point of saturation).
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Re-dissolution: Add a few drops of hot 2-propanol until the solution becomes clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold 2-propanol/water mixture for washing.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O | [8][9][10] |
| Molecular Weight | 210.66 g/mol | [8][9][10] |
| Melting Point | 115 °C | [1] |
| Appearance | Crystals | [8] |
| Solubility | Soluble in hot 2-propanol and a hot mixture of 2-propanol and water.[1][2] Slightly soluble in Chloroform, DMSO, and Methanol. | [11] |
Troubleshooting Crystallization Workflow
Caption: Troubleshooting flowchart for crystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. quora.com [quora.com]
- 7. mt.com [mt.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | CAS Number 62780-89-6 [klivon.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Purification of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route employed. Potential impurities include unreacted starting materials and byproducts of side reactions. A significant potential byproduct is 1,3-Bis(3-Chloropropyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, which arises from the dialkylation of the benzimidazolone ring. Unreacted starting materials, such as 2-methylthio-1H-benzimidazole or 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, may also be present.
Q2: What are the recommended analytical methods to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a recommended method for purity assessment. A reverse-phase HPLC method can be employed to separate the target compound from its impurities.
Q3: What are the general approaches for purifying crude this compound?
A3: The primary purification techniques are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For minor impurities, recrystallization is often sufficient. For complex mixtures or to remove closely related impurities, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" during recrystallization. | The solvent may be a very good solvent for the compound even at low temperatures, or the impurity concentration is high, leading to a melting point depression. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly. Alternatively, try a different solvent system. |
| Compound fails to crystallize from the solution. | The solution may be too dilute, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal of the compound can also initiate crystallization. Ensure a slow cooling process. |
| Poor separation of impurities during column chromatography. | The chosen mobile phase may not have the optimal polarity for separation. The column may be overloaded with the crude product. | Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. A step-gradient or a linear gradient elution might provide better separation. Reduce the amount of crude material loaded onto the column. |
| Compound streaks on the TLC plate or column. | The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the stationary phase (e.g., acidic silica gel). | Add a small amount of a polar solvent like methanol to the mobile phase. For column chromatography of nitrogen-containing compounds, adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent can prevent streaking. |
| Low recovery of the pure compound after purification. | The compound may have some solubility in the cold recrystallization solvent. During column chromatography, some product may be lost if fractions are not collected and analyzed carefully. | For recrystallization, minimize the amount of hot solvent used for dissolution and ensure the solution is thoroughly cooled to maximize precipitation. For column chromatography, monitor the elution closely with TLC and collect all fractions containing the desired product. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The choice of solvent is critical and should be determined experimentally. Based on literature for similar compounds, suitable solvent systems include isopropanol, an isopropanol/water mixture, or an ethyl acetate/petroleum ether mixture.[1][2]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the selected solvent portion-wise while heating the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size. For larger crystals, insulate the flask to slow down the cooling process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of "this compound" using silica gel chromatography.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A mixture of ethyl acetate and hexane is a good starting point. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Carefully add a thin layer of sand on top of the silica to prevent disturbance of the stationary phase during elution.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
"1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. The information is designed to address potential stability issues and degradation pathways encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its two main structural components: the benzimidazolone ring and the alkyl chloride side chain. Key factors include:
-
pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Benzimidazole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation, particularly nucleophilic substitution or elimination reactions involving the chloropropyl side chain.[3]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.
-
Moisture: As an alkyl halide, the chloropropyl group is susceptible to hydrolysis, which is accelerated by the presence of water.[3]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis of the Alkyl Chloride: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one. This is a common degradation pathway for alkyl halides.[3]
-
Intramolecular Cyclization: Under basic conditions, the nitrogen on the benzimidazolone ring could potentially act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain, leading to a cyclized product.
-
Photodegradation: Exposure to light may induce photochemical reactions, potentially leading to cleavage of the benzimidazolone ring or radical-mediated degradation.[1][4]
-
Oxidative Degradation: Reaction with oxidative species could lead to modifications of the benzimidazolone ring system.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[5] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Storing it in an amber vial will protect it from light.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new, more polar peak in HPLC analysis over time. | Hydrolysis of the chloropropyl group to a hydroxypropyl group. | - Confirm the identity of the new peak using LC-MS. - Ensure the compound and any solvents used are anhydrous. - Store the compound in a desiccator. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Photodegradation or oxidative degradation. | - Store the compound in an amber vial or protected from light. - Store under an inert atmosphere. - Re-purify the compound if necessary. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | - Assess the stability of the compound under the specific assay conditions (pH, temperature, light exposure). - Prepare fresh solutions of the compound immediately before use. - Consider using a different solvent or buffer system. |
| Low purity of the starting material upon receipt. | Improper storage or handling during shipping. | - Request a new batch from the supplier with a certificate of analysis. - Re-purify the material before use. |
Forced Degradation Studies: Data & Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[6][7][8][9] Below are hypothetical data and protocols for such studies on this compound.
Summary of Forced Degradation Results (Hypothetical Data)
| Condition | % Degradation | Major Degradation Product(s) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 5% | 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 8h) | 15% | 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one, Potential cyclized product |
| Oxidative (3% H₂O₂, RT, 24h) | 8% | Oxidized benzimidazolone derivatives |
| Photolytic (ICH Q1B, solid state, 7 days) | 12% | Complex mixture of photodegradants |
| Thermal (80°C, solid state, 48h) | < 2% | Minimal degradation |
Experimental Protocols
1. Acidic and Basic Hydrolysis:
-
Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light.
-
Collect samples at various time intervals (e.g., 0, 6, 12, 24 hours).
-
Analyze the samples using HPLC.
-
3. Photostability Testing:
-
Objective: To determine the effect of light on the stability of the compound.
-
Procedure:
-
Expose a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep a control sample in the dark.
-
After the specified duration of exposure, dissolve both the exposed and control samples in a suitable solvent.
-
Analyze the solutions by HPLC to quantify any degradation.
-
4. Thermal Degradation:
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Procedure:
-
Place a sample of the solid compound in a temperature-controlled oven at 80°C.
-
Maintain a control sample at room temperature.
-
After a set period (e.g., 48 hours), remove the samples.
-
Dissolve both samples and analyze by HPLC.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or no yield of the desired product. | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive starting materials. - Incorrect solvent or base. | - Extend the reaction time and monitor progress using TLC. - Ensure the reaction temperature is maintained at the optimal level (e.g., 60-75°C depending on the method). - Verify the purity and integrity of starting materials. - Use an appropriate solvent and base combination as specified in the protocol. For instance, in the N-alkylation of 2-methylthio-1H-benzimidazole, a phase transfer catalyst like N,N,N-triethylbenzenemethanaminium can be beneficial.[1] |
| SYN-002 | Formation of multiple products observed on TLC. | - Formation of N,N'-dialkylated byproduct. - Side reactions due to high temperatures. - Impure starting materials leading to side products. | - Use a molar excess of the benzimidazolone starting material to favor mono-alkylation. - Carefully control the reaction temperature to avoid degradation or side reactions. - Purify the starting materials before use. |
| SYN-003 | Difficulty in purifying the final product. | - Presence of unreacted starting materials. - Formation of closely related impurities. - Oily product that is difficult to crystallize. | - Optimize the reaction to ensure complete conversion of starting materials. - Employ column chromatography for purification if crystallization is ineffective. - Try different crystallization solvents. One reported method uses a 2:1 mixture of 2-propanol and water.[1] Another suggests crystallization from 2-propanol alone.[2] |
| SYN-004 | Inconsistent reaction yields between batches. | - Variability in reagent quality. - Inconsistent reaction conditions (temperature, stirring speed). - Moisture in the reaction. | - Use reagents from the same batch or qualify new batches. - Precisely control reaction parameters. For example, one protocol specifies a stirring speed of 130 rpm and a temperature of 75°C.[3] - Ensure all glassware is dry and use anhydrous solvents where necessary. |
Frequently Asked Questions (FAQs)
1. What are the common starting materials for the synthesis of this compound?
Common starting materials include 2-benzimidazolinone, which is N-alkylated with 1-bromo-3-chloropropane, or 2-methylthio-1H-benzimidazole, which undergoes N-alkylation followed by an oxidation step.[1] Another approach involves the deprotection of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one.[2]
2. What reaction conditions are typically employed for the N-alkylation step?
The N-alkylation of 2-benzimidazolinone derivatives is often carried out in the presence of a base in a suitable solvent. For example, the reaction of 2-methylthio-1H-benzimidazole with 1-bromo-3-chloropropane can be performed in tetrahydrofuran with an aqueous solution of sodium hydroxide and a phase transfer catalyst at 60°C for 3 hours.[1]
3. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.
4. What are the recommended purification methods for the final product?
The most common purification method is recrystallization. Effective solvent systems reported include 2-propanol and a mixture of 2-propanol and water.[1][2] If recrystallization is not sufficient to achieve the desired purity, column chromatography can be used.
5. Are there any one-pot synthesis methods available?
While a direct one-pot synthesis from simple precursors is not extensively detailed in the provided results, some methods offer streamlined procedures. For instance, a process starting from an oily intermediate involves reaction in a phosphoric acid and propiononitrile mixture, followed by workup to yield the product.[3]
Experimental Protocols
Method 1: N-Alkylation of 2-Methylthio-1H-benzimidazole followed by Oxidation[1]
Step 1: Synthesis of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole
-
To a solution of 82 parts of 2-methylthio-1H-benzimidazole in 500 parts of tetrahydrofuran, add 125 parts of water, 48 parts of a 50% aqueous solution of sodium hydroxide, 4 parts of N,N,N-triethylbenzenemethanaminium, and 118 parts of 1-bromo-3-chloropropane.
-
Stir and heat the reaction mixture at 60°C for 3 hours.
-
After cooling, separate the organic layer, dry it, and evaporate the solvent.
-
Purify the residue by low-pressure distillation to obtain 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole.
Step 2: Synthesis of this compound
-
To a mixture of 5 parts of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole and 50 parts of acetic acid, add 6.6 parts of a 30% aqueous solution of hydrogen peroxide dropwise.
-
Heat the reaction mixture to 100°C and stir for one hour.
-
Cool the mixture to room temperature and add 10 parts of sodium sulfite to destroy excess hydrogen peroxide.
-
Remove the solvent under reduced pressure.
-
Take up the residue in 2-propanol, filter, and evaporate.
-
Crystallize the crude product from a 2:1 mixture of 2-propanol and water to yield the final product.
Method 2: Synthesis from an Oily Intermediate[3]
-
To an oily mass containing the precursor, add 120 ml of a 40% phosphoric acid solution and 60 ml of 80% propiononitrile.
-
Control the stirring speed at 130 rpm and raise the temperature of the solution to 75°C.
-
Maintain the reaction for 4 hours.
-
Evaporate a portion of the propiononitrile and cool the mixture to allow for solid separation.
-
Filter the solid and wash it with a potassium chloride solution.
-
Dehydrate the solid with anhydrous potassium carbonate to obtain this compound.
Method 3: Deprotection of a Precursor[2]
-
Prepare a solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol.
-
Stir the solution for 2 hours at room temperature.
-
Evaporate the reaction mixture.
-
Crystallize the solid residue from 2-propanol to yield the final product.
Quantitative Data Summary
| Method | Starting Material(s) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Method 1 | 2-Methylthio-1H-benzimidazole, 1-Bromo-3-chloropropane | NaOH, H₂O₂, Acetic Acid | 60 (Step 1), 100 (Step 2) | 3 (Step 1), 1 (Step 2) | 71 | 119.2 |
| Method 2 | Oily Intermediate | Phosphoric Acid, Propiononitrile | 75 | 4 | 92 | Not specified |
| Method 3 | 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one | HCl, Ethanol | Room Temp. | 2 | 90 | 115 |
Visualizations
Caption: Workflow for the synthesis via N-alkylation and oxidation.
References
Preventing di-substituted by-products in "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Our focus is to address challenges related to the formation of di-substituted by-products and to offer solutions for achieving high purity of the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product of concern in the synthesis of this compound?
A1: The primary by-product is the di-substituted compound, 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. This arises from the alkylation of both nitrogen atoms of the benzimidazolone ring.
Q2: What is the general reaction mechanism for the formation of the desired product and the di-substituted by-product?
A2: The synthesis typically involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with an alkylating agent like 1-bromo-3-chloropropane. The reaction proceeds in two steps. First, the base deprotonates one of the nitrogen atoms of the benzimidazolone ring, forming a nucleophilic anion. This anion then attacks the alkylating agent to form the mono-substituted product. If the reaction is not carefully controlled, the second nitrogen atom can also be deprotonated and react with another molecule of the alkylating agent to form the di-substituted by-product.
Q3: How can I monitor the progress of the reaction and the formation of by-products?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-substituted products. The di-substituted product is typically less polar and will have a higher Rf value than the mono-substituted product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
Issue 1: High percentage of di-substituted by-product formation.
Cause: This is the most common issue and can be attributed to several factors that favor the second alkylation reaction. These include:
-
Stoichiometry: Using an excess of the alkylating agent (1-bromo-3-chloropropane).
-
Strong Base: Employing a strong base that can easily deprotonate the second nitrogen of the mono-substituted product.
-
High Temperature: Elevated temperatures can provide the necessary activation energy for the second alkylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-substituted product.
Solutions:
A multi-faceted approach focusing on controlling the reaction conditions is recommended to favor the formation of the mono-substituted product.
-
Stoichiometric Control:
-
Use a slight excess of the 1,3-dihydro-2H-benzimidazol-2-one (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of di-alkylation.
-
-
Choice of Base and Solvent:
-
Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).
-
The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used. Some studies suggest that the solvent can affect the reactivity of the intermediate anion.
-
-
Reaction Temperature and Time:
-
Maintain a moderate reaction temperature. The optimal temperature will depend on the specific base and solvent used, but starting at room temperature and gently heating if necessary is a good practice.
-
Monitor the reaction closely by TLC. Once the starting material is consumed and a significant amount of the mono-substituted product has formed, consider stopping the reaction to prevent further alkylation.
-
-
Phase-Transfer Catalysis (PTC):
-
The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction under milder conditions (e.g., lower temperatures) and may improve the selectivity for mono-alkylation by controlling the availability of the deprotonated benzimidazolone at the reaction interface.
-
The following table summarizes the impact of various reaction parameters on the formation of the di-substituted by-product:
| Parameter | Condition Favoring Di-substitution | Condition Favoring Mono-substitution |
| Stoichiometry | Excess alkylating agent | Excess 1,3-dihydro-2H-benzimidazol-2-one |
| Base | Strong bases (e.g., NaH, NaOH) | Weaker bases (e.g., K₂CO₃) |
| Temperature | High temperature | Moderate to low temperature |
| Reaction Time | Prolonged reaction time | Shorter reaction time (monitored by TLC) |
| Catalyst | - | Phase-transfer catalyst (e.g., TBAB) |
Issue 2: Difficulty in separating the mono- and di-substituted products.
Cause: The mono- and di-substituted products have similar chemical structures, which can make their separation challenging.
Solutions:
-
Column Chromatography:
-
This is the most effective method for separating the desired mono-substituted product from the di-substituted by-product and any unreacted starting material.
-
A silica gel column is typically used with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The less polar di-substituted product will elute first, followed by the more polar mono-substituted product.
-
-
Crystallization:
-
If the mono-substituted product is a solid, crystallization can be an effective purification method. The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound with Minimized Di-substitution
Materials:
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1,3-dihydro-2H-benzimidazol-2-one
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 1-bromo-3-chloropropane (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically after 4-6 hours), pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the mono- and di-substituted products.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for High Di-substituted By-product
Technical Support Center: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. This key intermediate is notably used in the preparation of neuroleptic and antiallergic agents such as Domperidone.[1][2] This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during scale-up, and a compilation of frequently asked questions.
Experimental Protocols
Method 1: Direct N-Alkylation using Sodium Hydroxide
This protocol is adapted from a common synthetic route for Domperidone intermediates and is suitable for laboratory and pilot scales.[3]
Materials:
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1,3-dihydro-2H-benzimidazol-2-one
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1-Bromo-3-chloropropane
-
10% Sodium Hydroxide (NaOH) solution
-
Toluene
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Water
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Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent), 1-bromo-3-chloropropane (1.3 equivalents), and a 10% sodium hydroxide solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 5-10°C to precipitate the crude product.
-
Filtration and Washing: Filter the solid precipitate and wash thoroughly with water to remove inorganic salts.
-
Drying: Dry the product under vacuum.
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system or by recrystallization from a suitable solvent like 2-propanol.
Method 2: Phase-Transfer Catalysis (PTC) for Improved Efficiency
This method is advantageous for large-scale synthesis as it can enhance reaction rates and yields, and often allows for milder reaction conditions.
Materials:
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1,3-dihydro-2H-benzimidazol-2-one
-
1-Bromo-3-chloropropane
-
Potassium Carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in DMF. Add potassium carbonate (2.2 equivalents) and a catalytic amount of TBAB (e.g., 0.1 equivalents).
-
Addition of Alkylating Agent: To the stirred mixture, add 1-bromo-3-chloropropane (2.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts.
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield the pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis
| Parameter | Method 1: Direct N-Alkylation | Method 2: Phase-Transfer Catalysis |
| Base | 10% Sodium Hydroxide | Potassium Carbonate (K₂CO₃) |
| Solvent | Water/Toluene | N,N-Dimethylformamide (DMF) |
| Catalyst | None | Tetra-n-butylammonium bromide (TBAB) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC) | ~ 6 hours |
| Yield | Good | High (e.g., 84% for analogous reactions) |
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low yield of the desired product. What could be the cause and how can I improve it?
-
Answer:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC until the starting material spot disappears. If the reaction stalls, gentle heating (e.g., to 40-50°C) might be necessary, but be cautious as this can also promote side reactions.
-
Base Strength/Amount: The basicity of the reaction medium is crucial. If using aqueous NaOH, ensure the concentration is correct. For solid bases like K₂CO₃, ensure it is finely powdered and anhydrous for optimal reactivity. The amount of base should be in excess to neutralize the acid formed during the reaction.
-
Quality of Reagents: Verify the purity of your starting materials. Impurities in 1,3-dihydro-2H-benzimidazol-2-one or the alkylating agent can inhibit the reaction. 1-Bromo-3-chloropropane can degrade over time; using a freshly opened bottle or redistilled reagent is recommended.
-
Phase-Transfer Catalyst Inefficiency (for Method 2): Ensure the phase-transfer catalyst is active and used in the correct proportion.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of impurities alongside my product. What are the likely side products and how can I minimize them?
-
Answer:
-
Dialkylation: The most common side product is the 1,3-bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. This occurs when the product is further alkylated. To minimize this, use a controlled stoichiometry of the alkylating agent (1.1-1.3 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help.
-
Dehydrohalogenation: The alkylating agent, 1-bromo-3-chloropropane, can undergo dehydrohalogenation under strongly basic conditions to form allyl chloride, which can then lead to N-allyl byproducts. Using a milder base like potassium carbonate or carefully controlling the concentration and addition of a strong base like NaOH can mitigate this.
-
O-Alkylation: Although less common for benzimidazol-2-ones compared to other lactams, O-alkylation is a theoretical possibility. This can be suppressed by using polar aprotic solvents like DMF, which favor N-alkylation.
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying the final product. It is oily or contains persistent impurities. What purification strategies can I employ?
-
Answer:
-
Oily Product: If the product is oily, it may be due to residual solvent or impurities. Try triturating the crude material with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, column chromatography is the most effective method to separate the desired product from impurities.
-
Colored Impurities: The presence of color may indicate oxidation of the starting materials or side products. A charcoal treatment of the crude product solution before crystallization can help decolorize it.
-
Recrystallization Solvent System: For recrystallization, 2-propanol has been reported to be effective.[4] You may also explore solvent systems like ethanol/water or ethyl acetate/hexane. A slow cooling process is generally recommended for obtaining well-formed crystals.
-
Acid-Base Extraction: As benzimidazoles have a basic nitrogen, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern when working with 1-bromo-3-chloropropane?
-
A1: 1-Bromo-3-chloropropane is a hazardous substance. It is harmful if swallowed or inhaled and is suspected of causing genetic defects.[2][5] It is also a combustible liquid.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]
-
-
Q2: Can I use other alkylating agents besides 1-bromo-3-chloropropane?
-
A2: Yes, but the choice of alkylating agent will determine the final product. For the synthesis of the title compound, a 3-chloropropyl source is necessary. While 1,3-dichloropropane could potentially be used, 1-bromo-3-chloropropane is generally more reactive at the bromine-bearing carbon, allowing for more selective initial alkylation.
-
-
Q3: How can I effectively monitor the reaction progress?
-
A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential side products. The disappearance of the starting material spot is a good indicator of reaction completion.
-
-
Q4: What are the key considerations for scaling up this synthesis from a lab scale to a pilot plant?
-
A4: When scaling up, several factors need careful consideration:
-
Heat Management: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient mixing is crucial, especially in heterogeneous reactions (like with K₂CO₃). Ensure the reactor's agitation is sufficient to keep solids suspended and maintain good mass transfer.
-
Reagent Addition: For larger scales, the controlled, slow addition of the alkylating agent is even more critical to manage the reaction's exotherm and minimize side product formation.
-
Work-up and Isolation: Filtration and drying equipment must be appropriately sized for the larger volume of material. Consider the feasibility and safety of large-scale extractions and solvent removal.
-
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common problems during the synthesis.
References
- 1. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
"1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" storage and handling best practices
Technical Support Center: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
This guide provides essential information for the safe storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the recommended storage conditions for this compound? Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] Some suppliers recommend storage at -20°C for long-term stability.[3] The product should be kept locked up or in an area accessible only to qualified personnel.[2][3][4]
-
Q2: Is this compound sensitive to moisture or air? Yes, some sources indicate that the compound may be moisture-sensitive, and it is recommended to handle it under an inert gas and protect it from moisture.[2][3] It is stable under standard ambient conditions (room temperature).[3]
Handling & Safety
-
Q3: What personal protective equipment (PPE) is required when handling this compound? Always wear appropriate protective gear, including:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][5]
-
Skin Protection: Impervious protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][3][4][5]
-
Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a suitable dust respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN166.[1][5]
-
-
Q4: What are the primary hazards associated with this compound? This compound may cause eye, skin, and respiratory tract irritation.[1][5] It is considered harmful if swallowed.[6] The toxicological properties have not been fully investigated.[1] It may also cause an allergic skin reaction and is suspected of causing genetic defects.
-
Q5: What should I do in case of accidental exposure?
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention.[1]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Get medical aid if irritation develops or persists.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Call a poison center or doctor immediately.[3][6]
-
Inhalation: Remove the person from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
-
-
Q6: How should spills be handled? For spills, use proper personal protective equipment.[1] Vacuum or sweep up the material and place it into a suitable disposal container.[1] Clean up spills immediately, avoiding the generation of dusty conditions, and ensure adequate ventilation.[1]
Compound Data Summary
| Property | Value | Source |
| CAS Number | 62780-89-6 | [1][4] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [4][7] |
| Molecular Weight | 210.66 g/mol | [4][7] |
| Appearance | Very slightly beige powder / Crystals | [1] |
| Melting Point | >= 107.83 - <= 111 °C | [4] |
| log Pow | 2.479 (at 25 °C) | [4] |
| Storage Class | 13 - Non Combustible Solids |
Troubleshooting Guide
This section addresses potential issues that may arise during experiments.
-
Issue 1: Compound Fails to Dissolve
-
Verify Solvent: Confirm that you are using the appropriate solvent. The log Pow of ~2.48 suggests moderate lipophilicity, indicating solubility in many organic solvents.
-
Increase Temperature: Gently warm the solution to increase solubility. Monitor for any signs of degradation.
-
Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.
-
Check Purity: Impurities can sometimes affect solubility. Consider analyzing the purity of your compound if dissolution issues persist.
-
-
Issue 2: Inconsistent Experimental Results
-
Compound Stability: This compound may be moisture-sensitive.[2][3] Ensure it has been stored and handled under dry, inert conditions to prevent degradation, which could lead to variable results.
-
Weighing and Handling: Minimize dust generation and accumulation during handling.[1] Use precise weighing techniques in a controlled environment (e.g., a glovebox) if the compound is highly sensitive.
-
Standard Operating Procedures (SOPs): Ensure all researchers are following a standardized protocol for sample preparation and handling to minimize variability between experiments.
-
-
Issue 3: Evidence of Compound Degradation (e.g., color change, unexpected byproducts)
-
Review Storage Conditions: Confirm that the compound has been stored in a cool, dry, well-ventilated place away from light and incompatible substances like strong oxidizing agents.[1][2]
-
Check Reaction Compatibility: Ensure the compound is not reacting with other components in your experimental setup. It is incompatible with strong oxidizing agents.[2]
-
Perform Quality Control: Use an analytical technique (e.g., LC-MS, NMR) to check the integrity of the compound before use, especially for a new batch or after long-term storage.
-
Experimental Protocols
Protocol 1: General Procedure for Safe Handling and Solubilization
-
Objective: To safely handle and prepare a stock solution of this compound.
-
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF, Ethanol)
-
Calibrated analytical balance
-
Fume hood or ventilated enclosure
-
Appropriate glassware (e.g., volumetric flask, vials)
-
Personal Protective Equipment (PPE) as specified above
-
-
Methodology:
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles).[1][5] Perform all operations within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the desired amount of the compound, avoiding dust generation.[1]
-
Transfer: Transfer the weighed compound to a suitable volumetric flask.
-
Solubilization: Add a portion of the chosen solvent to the flask. Gently swirl or vortex the flask to dissolve the compound. If necessary, use a sonicator or gently warm the solution.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the final desired volume and mix thoroughly to ensure a homogenous solution.
-
Storage: Store the resulting solution in a tightly sealed container, appropriately labeled with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature (e.g., -20°C) and protect from light if necessary.
-
Visual Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Profiling a Key Domperidone Intermediate: A Comparative Guide to the Analysis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a critical intermediate and potential impurity in the synthesis of Domperidone. Understanding and controlling this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the synthetic origin of the impurity, compares analytical techniques for its detection and quantification, and discusses the relevant regulatory landscape.
Synthetic Origin of the Impurity
This compound (CAS No: 62780-89-6) is a key starting material or intermediate in the synthesis of Domperidone.[1][2] Its role in the synthetic pathway inherently makes it a potential process-related impurity in the final active pharmaceutical ingredient (API). The primary route of Domperidone synthesis involves the N-alkylation of 5-chloro-1-(4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one with this compound. Incomplete reaction or inadequate purification can lead to the presence of unreacted this compound in the Domperidone drug substance.
The following diagram illustrates the key step in Domperidone synthesis where this impurity can originate.
Caption: Synthetic pathway of Domperidone formation.
Comparison of Analytical Methods
The detection and quantification of this compound in Domperidone are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.
Table 1: Comparison of Analytical Methods for Domperidone Impurity Profiling
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method |
| Principle | Reverse Phase Chromatography | Reverse Phase Chromatography | Reverse Phase Chromatography |
| Column | C18 column | C18 column (250mm x 4.6mm, 5µm) | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm)[3][4] |
| Mobile Phase | Water: Methanol (55:45 v/v)[5] | KH2PO4 Buffer: Methanol (60:40 v/v)[6] | Gradient of 0.06 M ammonium acetate and methanol[3][4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] | 1.0 mL/min[3][4] |
| Detection | UV at 291 nm[5] | UV at 253 nm[6] | Diode-Array Detector at 280 nm[3][4] |
| Linearity Range | 2-10 µg/mL (for Domperidone)[5] | Not specified for impurity | Not specified for impurity |
| LOD | 0.02-0.24 µg/mL (for Domperidone)[5] | 0.36 µg/mL (for Domperidone)[6] | Not specified for impurity |
| LOQ | 0.09-0.72 µg/mL (for Domperidone)[5] | 1.56 µg/mL (for Domperidone)[6] | Not specified for impurity |
| Accuracy (% Recovery) | 100.43 ± 1.15 (for Domperidone)[5] | Not specified for impurity | Not specified for impurity |
| Precision (%RSD) | 0.05 - 0.28 (for Domperidone)[5] | Not specified for impurity | Not specified for impurity |
Note: The provided validation data from the literature primarily focuses on Domperidone. Specific performance data for the impurity this compound is not explicitly detailed in the cited sources. However, the methods are validated for the separation and detection of process-related impurities in general.
Alternative and Advanced Analytical Techniques
While HPLC and UPLC are workhorse methods, other techniques can offer advantages, particularly for trace-level analysis and confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity, which is crucial for identifying and quantifying impurities at very low levels.[] It can be particularly useful for confirming the identity of unknown peaks in a chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound contains a volatile chloropropyl group, GC-MS could be a viable alternative, potentially after derivatization to enhance volatility and thermal stability.[8] This method is often employed for the analysis of genotoxic impurities.
The following diagram illustrates a typical analytical workflow for impurity profiling.
Caption: General workflow for impurity profiling.
Experimental Protocols
RP-HPLC Method 1 (Based on Sharma et al.)
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of water and methanol in a 55:45 volume ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 291 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve the Domperidone sample in the mobile phase to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Analysis: Inject equal volumes of the sample and standard solutions into the chromatograph. Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity by comparing the peak area with the standard peak area.
UPLC Method (Based on a study by Kelly et al.)
-
Chromatographic System: An ultra-performance liquid chromatography system with a diode-array detector.
-
Column: Hypersil Zorbax eXtra Densely Bonded C18 column (30 × 4.6 mm, 1.8 µm).[3][4]
-
Mobile Phase: A gradient elution using Solvent A (0.06 M ammonium acetate) and Solvent B (methanol).[3][4] The specific gradient program should be optimized for the separation of all relevant impurities.
-
Sample and Standard Preparation: Similar to the RP-HPLC method, prepare sample and standard solutions in a suitable diluent.
-
Analysis: Perform the chromatographic analysis and process the data as described for the RP-HPLC method. The shorter run times associated with UPLC can significantly increase sample throughput.[3]
Regulatory Considerations and Impurity Limits
The presence of impurities in pharmaceutical products is strictly regulated by international guidelines such as those from the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[9]
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that can arise during the formulation process and throughout the shelf life of the drug product.[10][11][12]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: Given that this compound is an alkylating agent, it could be classified as a potentially genotoxic impurity (PGI).[13][14] For such impurities, the Threshold of Toxicological Concern (TTC) approach is often applied, which sets a limit of 1.5 µ g/day intake for long-term treatment.[3] The specific limit for this impurity in Domperidone would need to be justified based on a risk assessment.
The following diagram illustrates the decision-making process for controlling impurities based on ICH guidelines.
Caption: Decision tree for impurity control based on ICH guidelines.
Conclusion
The control of this compound in Domperidone is a critical aspect of ensuring drug quality and patient safety. This guide has provided a comparative overview of analytical methods, highlighting the utility of RP-HPLC and UPLC for routine analysis. For enhanced sensitivity and confirmation, LC-MS is a powerful tool. The potential genotoxicity of this impurity necessitates careful consideration of regulatory guidelines and the implementation of a robust control strategy throughout the manufacturing process. Researchers and drug development professionals should select and validate analytical methods appropriate for their specific needs to ensure that levels of this and other impurities are maintained well below acceptable limits.
References
- 1. enkrisi.com [enkrisi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. asianjpr.com [asianjpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. veeprho.com [veeprho.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 14. sciencescholar.us [sciencescholar.us]
A Comparative Analysis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and Traditional Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkylating Agents
Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules. In oncology, their primary mode of action is the alkylation of DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death (apoptosis). These agents are pivotal in the treatment of various cancers. This guide will focus on the comparison of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with traditional alkylating agents used in chemotherapy.
Profile of this compound
This compound is primarily known as a synthetic intermediate in the manufacturing of the antiemetic drug Domperidone.[1][2] Its chemical structure features a benzimidazolone core and a 3-chloropropyl side chain. The presence of the chloropropyl group suggests a potential for this compound to act as an alkylating agent, as the chlorine atom can be displaced by a nucleophile, such as a nitrogenous base in DNA. However, to date, there is a lack of published studies specifically investigating its DNA alkylating capacity or its cytotoxic effects in comparison to established chemotherapeutic agents. A safety data sheet for a mixture of domperidone impurities, which includes this compound, indicates potential for mutagenicity and reproductive toxicity, though specific data on its alkylating mechanism is not provided.[3]
Comparison with Established Alkylating Agents
The following sections detail the mechanisms and properties of well-characterized alkylating agents, providing a basis for a theoretical comparison with this compound.
Chlorambucil
Chlorambucil is a nitrogen mustard derivative that acts as a bifunctional alkylating agent. It forms covalent cross-links between DNA strands, which inhibits DNA replication and triggers apoptosis.[4]
Temozolomide
Temozolomide is a monofunctional alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This damage leads to futile DNA mismatch repair cycles and ultimately, cell death.
Busulfan
Busulfan is an alkyl sulfonate that acts as a bifunctional alkylating agent, forming intrastrand DNA cross-links. This action disrupts DNA replication and leads to apoptosis.
Quantitative Data Summary
The following table summarizes key properties and cytotoxicity data for the established alkylating agents. No direct experimental data is available for this compound.
| Agent | Class | Mechanism of Action | IC50 Values (Cancer Cell Lines) |
| Chlorambucil | Nitrogen Mustard | Bifunctional alkylating agent, forms interstrand DNA cross-links. | Varies by cell line (e.g., ~10-50 µM) |
| Temozolomide | Triazene | Monofunctional methylating agent, primarily methylates O6 and N7 of guanine. | Highly variable, dependent on MGMT status (e.g., ~100 µM to >1 mM) |
| Busulfan | Alkyl Sulfonate | Bifunctional alkylating agent, forms intrastrand DNA cross-links. | Varies by cell line (e.g., ~5-100 µM) |
| This compound | Benzimidazolone derivative | Potentially a monofunctional alkylating agent via its chloropropyl group. | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway activated by DNA damage induced by alkylating agents and a typical experimental workflow for comparing the cytotoxicity of these compounds.
Caption: General signaling pathway initiated by DNA damage from alkylating agents.
Caption: Experimental workflow for comparing the cytotoxicity of alkylating agents.
Experimental Protocols
To facilitate direct comparison, the following are detailed protocols for key experiments that could be employed to assess the alkylating and cytotoxic potential of this compound.
Colorimetric DNA Alkylation Assay
This assay quantifies the level of DNA alkylation.
Materials:
-
Purified DNA (e.g., calf thymus DNA)
-
Alkylating agents (including this compound)
-
DNA Methylation Quantification Kit (Colorimetric) (or similar kit that can be adapted for alkylation detection)[5]
-
Microplate reader
Procedure:
-
DNA Coating: Coat a 96-well plate with purified DNA.
-
Treatment: Add varying concentrations of the test compounds to the DNA-coated wells and incubate to allow for alkylation.
-
Washing: Wash the wells to remove unbound compound.
-
Antibody Incubation: Add a primary antibody that recognizes alkylated DNA (e.g., anti-methylcytosine antibody as a proxy, or a custom antibody).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Colorimetric Reaction: Add a colorimetric HRP substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The intensity of the color is proportional to the amount of DNA alkylation.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Alkylating agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the alkylating agents. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion
While this compound possesses a chemical structure suggestive of alkylating potential, there is a clear absence of direct experimental evidence to confirm this activity and compare it with established alkylating agents. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. The established data for Chlorambucil, Temozolomide, and Busulfan highlight the potent cytotoxic and DNA-damaging effects that are characteristic of this class of compounds. Future research is warranted to elucidate the biological activity of this compound and determine its potential as a cytotoxic agent.
References
- 1. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylated DNA Quantification Kit (Colorimetric) (ab117128) | Abcam [abcam.com]
Alternative synthetic routes for Domperidone not using "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one"
For researchers and professionals in drug development, identifying efficient and selective synthetic routes is paramount. The conventional synthesis of Domperidone often involves the use of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate. However, alternative pathways that circumvent this starting material offer potential advantages in terms of selectivity, yield, and process efficiency. This guide compares two prominent alternative routes: a linear synthesis commencing from an o-substituted nitrobenzene and a convergent one-pot synthesis.
Comparison of Alternative Synthetic Routes
The two alternative routes present distinct approaches to the synthesis of Domperidone. The linear synthesis via an o-nitroaniline intermediate focuses on building one of the benzimidazolone moieties with the propyl linker in a controlled, stepwise manner, which can lead to higher purity of the key intermediate. In contrast, the convergent one-pot approach offers a more streamlined process by combining the two main fragments of the Domperidone molecule in a single step, potentially reducing overall synthesis time and resource utilization.
| Parameter | Alternative Route 1: Linear Synthesis via o-Nitroaniline | Alternative Route 2: Convergent One-Pot Synthesis |
| Starting Materials | o-Nitroaniline, 1,3-Dihalopropane | 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-Aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one |
| Key Strategy | Stepwise formation of the N-(3-halopropyl)benzimidazolone intermediate with high selectivity. | Direct coupling of two advanced intermediates in a single reaction vessel. |
| Reported Overall Yield | Variable, dependent on individual step efficiencies. | 45-51%[1] |
| Reaction Time | Multi-step, longer overall synthesis time. | 30-32 hours for the one-pot coupling step.[1] |
| Advantages | Avoids di-substituted by-products often seen with direct alkylation of benzimidazolone, leading to higher selectivity for the key intermediate.[2] | Shorter overall process, potentially lower manufacturing costs, and simpler execution. |
| Disadvantages | Longer synthetic sequence with multiple intermediate isolation and purification steps. | The one-pot reaction may require careful optimization to control side reactions and impurities. The synthesis of the starting materials is still required. |
Alternative Route 1: Linear Synthesis via o-Nitroaniline Intermediate
This synthetic strategy avoids the direct alkylation of benzimidazolone, which can lead to the formation of undesired di-substituted by-products. Instead, it commences with the alkylation of an o-substituted nitrobenzene, followed by a reductive cyclization to form the desired N-substituted benzimidazolone intermediate.
Experimental Protocol
Step 1: Synthesis of N-(3-Halopropyl)-2-nitroaniline
A general procedure involves the N-alkylation of 2-nitroaniline with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane or 1,3-dibromopropane) in the presence of a base.
-
Reaction: To a solution of 2-nitroaniline in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).
-
Add the 1,3-dihalopropane dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(3-halopropyl)-2-nitroaniline.
Step 2: Reductive Cyclization to form 1-(3-Halopropyl)-1,3-dihydro-2H-benzimidazol-2-one
The nitro group of the N-substituted nitroaniline is reduced to an amine, which then undergoes intramolecular cyclization with a carbonyl source to form the benzimidazolone ring.
-
Reaction: Dissolve N-(3-halopropyl)-2-nitroaniline in a solvent like ethanol.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂, Pd/C).[3][4]
-
In the same pot, introduce a carbonyl source. For the formation of the 2-oxo-benzimidazole, phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) can be used, or the cyclization can be promoted by other reagents.
-
Heat the reaction mixture as required and monitor for the formation of the benzimidazolone ring.
-
After the reaction is complete, perform an appropriate work-up, which may involve filtration, extraction, and crystallization to isolate 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Step 3: Coupling with 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one
The final step is the N-alkylation of the second key intermediate with the product from Step 2 to form Domperidone.
-
Reaction: In a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, combine 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one, a base (e.g., potassium carbonate or sodium carbonate), and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture, and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain Domperidone.
Synthetic Pathway Diagram
Caption: Linear synthesis of Domperidone via an o-nitroaniline intermediate.
Alternative Route 2: Convergent One-Pot Synthesis
This approach involves the direct coupling of two advanced intermediates, 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one and 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one, in a one-pot reaction to form Domperidone. This method is described in Chinese patent CN106432194A.[1]
Experimental Protocol
-
Reaction Setup: To a reaction vessel, add 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (0.12 mol), nitromethane (1100-1300 mL), sodium sulfite (0.31-0.33 mol), 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one (0.13-0.15 mol), and sodium bromide (3-5 g).[1]
-
Reaction Conditions: Stir the mixture at a controlled speed of 110-130 rpm and heat to reflux for 30-32 hours.[1]
-
Work-up and Isolation: After the reaction is complete, pour the reaction solution into a 15-20% aqueous sodium chloride solution. Cool the mixture to 3-5 °C to precipitate the solid product.[1]
-
Purification: Filter the solid and wash it sequentially with a salt solution (such as potassium sulfate or sodium nitrate solution) and a toluene solution.[1]
-
Dry the solid using a dehydrating agent (e.g., activated alumina or solid sodium hydroxide).[1]
-
Recrystallize the crude product from propionitrile to obtain pure, white solid Domperidone.[1] The reported yield for this process is in the range of 45-51%.[1]
Synthetic Pathway Diagram
Caption: Convergent one-pot synthesis of Domperidone.
References
- 1. CN106432194A - Gastroprokinetic agent domperidone synthetic method - Google Patents [patents.google.com]
- 2. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Spectroscopic comparison of "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" and its analogs
A Comparative Spectroscopic Analysis of 1,3-Dihydro-2H-benzimidazol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of 1,3-Dihydro-2H-benzimidazol-2-one Analogs
The following tables summarize the key spectroscopic data for several analogs of 1,3-dihydro-2H-benzimidazol-2-one. These analogs feature substitutions on the nitrogen atoms and the benzene ring, providing insights into how structural modifications influence their spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data of 1,3-Dihydro-2H-benzimidazol-2-one Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Analog 1: 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | CDCl₃ | 7.20-7.00 (m, 4H, Ar-H), 3.40 (s, 6H, 2 x N-CH₃) |
| Analog 2: 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | DMSO-d₆ | 10.80 (s, 1H, NH), 7.15-6.90 (m, 4H, Ar-H), 3.90 (q, J = 7.2 Hz, 2H, N-CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃) |
| Analog 3: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | DMSO-d₆ | 11.50 (s, 1H, NH), 11.20 (s, 1H, NH), 8.00 (d, J = 2.4 Hz, 1H, Ar-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.15 (d, J = 8.8 Hz, 1H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data of 1,3-Dihydro-2H-benzimidazol-2-one Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Analog 1: 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | CDCl₃ | 155.0 (C=O), 130.5 (Ar-C), 121.0 (Ar-CH), 108.0 (Ar-CH), 27.5 (N-CH₃) |
| Analog 2: 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | DMSO-d₆ | 154.5 (C=O), 131.0 (Ar-C), 129.0 (Ar-C), 121.0 (Ar-CH), 109.0 (Ar-CH), 108.5 (Ar-CH), 35.0 (N-CH₂), 14.0 (CH₃) |
| Analog 3: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | DMSO-d₆ | 154.0 (C=O), 142.0 (Ar-C-NO₂), 136.0 (Ar-C), 129.5 (Ar-C), 118.0 (Ar-CH), 109.0 (Ar-CH), 106.0 (Ar-CH) |
Table 3: IR Spectroscopic Data of 1,3-Dihydro-2H-benzimidazol-2-one Analogs
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| Analog 1: 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | KBr | 1705 (C=O stretch), 1490 (C=C stretch, aromatic), 740 (C-H bend, aromatic) |
| Analog 2: 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | KBr | 3250 (N-H stretch), 1695 (C=O stretch), 1495 (C=C stretch, aromatic), 750 (C-H bend, aromatic) |
| Analog 3: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | KBr | 3300 (N-H stretch), 1710 (C=O stretch), 1520 (NO₂ asymmetric stretch), 1340 (NO₂ symmetric stretch), 1480 (C=C stretch, aromatic) |
Table 4: Mass Spectrometry Data of 1,3-Dihydro-2H-benzimidazol-2-one Analogs
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |
| Analog 1: 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | EI | 162 |
| Analog 2: 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | ESI | 163 |
| Analog 3: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | ESI | 180 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of benzimidazolone derivatives. Specific parameters may need to be optimized for individual compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analog.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced to TMS.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation: Various mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Sample Preparation:
-
EI: Introduce a small amount of the volatile sample directly into the ion source.
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) and infuse it into the ESI source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Report the m/z values of the molecular ion and major fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized benzimidazolone analog.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of benzimidazolone analogs.
Biological activity of "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" vs. its derivatives
A comprehensive guide for researchers and drug development professionals on the biological activities of derivatives of the 1,3-dihydro-2H-benzimidazol-2-one core structure. This guide provides a comparative analysis of their antimicrobial, anticonvulsant, and antiproliferative activities, supported by experimental data and detailed protocols.
Antimicrobial Activity
Benzimidazolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the benzimidazolone ring system play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzimidazolone Derivatives
| Compound ID | R1 | R2 | R3 | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Series A | H | H | 5-NO₂ | >100 | >100 | 50 | [1][2] |
| 6a | -CH₂CH₂OPh | -CH₂CH₂OPh | 6-NHSO₂-Ph | 12.5 | 25 | 12.5 | [1][2] |
| 6d | -CH₂CH₂OPh | -CH₂CH₂OPh | 6-NHSO₂-(p-NO₂-Ph) | 6.25 | 12.5 | 6.25 | [1][2] |
| 6h | -CH₂CH₂OPh | -CH₂CH₂OPh | 6-NHSO₂-(p-COOH-Ph) | 25 | 50 | 25 | [1][2] |
| Series B | H | H | 2-CH₂Cl | 16 | 32 | >64 | [3] |
| 3a | -CH₂-N-phthalimide | 2-(3-Cl-Ph) | H | 8 | 16 | ND | [3] |
| 5a | -CH₂-N-phthalimide | 2-(2-Cl-Ph) | H | 8 | 32 | ND | [3] |
ND: Not Determined
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in the respective broth in 96-well microtiter plates.
-
Incubation: An equal volume of the prepared inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity
Several benzimidazole derivatives have been investigated for their potential as anticonvulsant agents. The primary screening models used are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which indicate a compound's ability to prevent seizure spread and elevate seizure threshold, respectively.
Table 2: Anticonvulsant Activity of Benzimidazole Derivatives
| Compound ID | R Group | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Motor Impairment) | Reference |
| Phenytoin | (Standard) | 100 | - | 50 | [4][5] |
| Carbamazepine | (Standard) | 100 | - | 50 | [4][5] |
| 4e | 2-[(1-(4-bromophenyl)ethylidene)hydrazinyl]-N-phenyl-1-carbothioamide | 80 | 60 | 0 | [4][5] |
| 4f | 2-[(1-(4-fluorophenyl)ethylidene)hydrazinyl]-N-phenyl-1-carbothioamide | 70 | 50 | 0 | [4][5] |
| 4j | 2-[(1-(4-chlorophenyl)ethylidene)hydrazinyl]-N-phenyl-1-carbothioamide | 80 | 70 | 10 | [4][5] |
Experimental Protocol: Anticonvulsant Screening
The anticonvulsant activity is evaluated in mice after intraperitoneal administration of the test compounds.
-
Maximal Electroshock (MES) Test: A current of 50 mA is delivered through corneal electrodes for 0.2 seconds. The abolition of the hind limb tonic extensor phase is recorded as protection.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole (85 mg/kg) is administered subcutaneously. The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protection.
-
Neurotoxicity Screening (Rotarod Test): The motor impairment is assessed using a rotarod apparatus. Mice are trained to stay on a rotating rod (6 rpm) for 1 minute. After drug administration, the inability to remain on the rod for the full minute indicates neurotoxicity.
Antiproliferative Activity
Recent studies have explored the anticancer potential of 1,3-dihydro-2H-benzimidazol-2-one derivatives against various human cancer cell lines. The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 3: Antiproliferative Activity (IC₅₀, µM) of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives
| Compound ID | R Group | DLD-1 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cisplatin | (Standard) | 5.2 ± 0.4 | 6.8 ± 0.5 | 4.5 ± 0.3 | 7.1 ± 0.6 |[6] | | 2a | 1,3-bis((4-methyl-1H-1,2,3-triazol-1-yl)methyl) | 18.3 ± 1.2 | 25.4 ± 1.8 | >50 | >50 |[6] | | 2d | 1,3-bis((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl) | 8.9 ± 0.7 | 12.1 ± 0.9 | 22.7 ± 1.5 | 31.6 ± 2.1 |[6] | | 2f | 1,3-bis((4-phenyl-1H-1,2,3-triazol-1-yl)methyl) | 15.6 ± 1.1 | 21.3 ± 1.6 | 45.2 ± 3.2 | >50 |[6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizations
General Synthetic Pathway for Benzimidazolone Derivatives
Caption: A generalized two-step synthetic workflow for creating diverse benzimidazolone derivatives.
Hypothetical Mechanism of Antimicrobial Action
Caption: Postulated mechanisms of antimicrobial action for benzimidazole-based compounds.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Commercial 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one," a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Experimental data and detailed protocols are presented to aid in the selection and implementation of appropriate quality control measures.
Purity Profile of Commercial Batches
The purity of commercially available this compound can vary between suppliers.[4] A thorough purity analysis is essential to identify and quantify the main component and any potential impurities. Common impurities may arise from the starting materials, byproducts of the synthesis, or degradation products.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[5] Well-established for benzimidazole derivatives.[6][7][8] | May require reference standards for impurity identification and quantification. | Quantitative purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile byproducts.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structure elucidation of the main component and impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for each impurity. | Lower sensitivity compared to chromatographic techniques. | Structural confirmation and quantification of major components and impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method suitable for the purity analysis of this compound. The method is designed to be stability-indicating and capable of separating the main compound from potential process-related impurities.[5]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 278 nm[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30 °C[5] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[5]
-
Sample Solution: Accurately weigh and dissolve the commercial sample in the initial mobile phase to obtain a similar concentration to the standard solution.[5]
-
Spiked Sample Solution: To demonstrate specificity, prepare a sample solution and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Method for Residual Solvents
This method is designed for the detection and quantification of residual solvents that may be present from the synthesis process.
Instrumentation:
-
GC-MS system with a headspace autosampler.
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | Rtx-1 (60 m length, 0.25 mm I.D., df=1.0 µm)[10] |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-350 amu |
Headspace Conditions:
| Parameter | Recommended Setting |
| Incubation Temperature | 80 °C |
| Incubation Time | 30 min |
| Syringe Temperature | 100 °C |
Sample Preparation:
-
Accurately weigh about 100 mg of the commercial sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
Data Presentation and Comparison
The following table provides a template for summarizing and comparing the purity analysis results from different commercial batches of this compound.
Table 2: Purity Analysis Data Summary
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid[4] | Conforms | Conforms |
| Purity by HPLC (%) | 99.2 | 98.5 | 99.5 |
| Individual Impurity > 0.1% | Impurity 1 (0.3%) | Impurity 2 (0.5%) | None |
| Total Impurities (%) | 0.8 | 1.5 | 0.5 |
| Residual Solvents (ppm) | Ethanol: 150 | Toluene: 50 | Acetone: 200 |
| Melting Point (°C) | 114-116 | 113-115 | 115-117 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship in method selection.
Caption: Experimental workflow for the purity analysis of the target compound.
Caption: Decision tree for selecting the appropriate analytical method.
Comparison with Alternatives
As this compound is primarily used as a chemical intermediate, direct functional alternatives are not typically considered.[2][3] However, for the purpose of analytical method development, it is valuable to compare its analysis with that of other benzimidazolone derivatives. The presented HPLC method, with minor modifications to the gradient or mobile phase composition, can be adapted for a range of similar compounds, demonstrating its versatility.[6][7] The principles of purity analysis outlined here are broadly applicable to other chemical intermediates where high purity is a critical requirement.
References
- 1. This compound | 62780-89-6 [chemicalbook.com]
- 2. Manufacturer of 1-(3-Chloropropyl)-1,3-Dihydro-2H-benzimidazolone CAS No 62780-89-6 [amarhealthcare.in]
- 3. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
A Researcher's Guide to Reference Standards for 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For researchers, scientists, and professionals in drug development, selecting a high-quality reference standard is a critical first step in ensuring the accuracy and validity of experimental results. This guide provides a framework for comparing reference standards of "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one" (CAS No. 62780-89-6), a known intermediate and impurity in the synthesis of Domperidone. While direct comparative studies between suppliers are not publicly available, this document outlines the key parameters for evaluation and provides standardized methodologies for in-house comparison.
Commercial Availability and Supplier Information
Several chemical and pharmaceutical reference standard suppliers list this compound in their catalogs. The quality and accompanying documentation can vary, making a thorough evaluation essential. Key considerations when selecting a supplier include the availability of a comprehensive Certificate of Analysis (CoA), stated purity, and characterization data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich | 62780-89-6 | C₁₀H₁₁ClN₂O | 210.66 | Sold as "AldrichCPR"; buyer assumes responsibility to confirm identity and purity.[1][2] |
| Santa Cruz Biotechnology | 62780-89-6 | C₁₀H₁₁ClN₂O | 210.66 | For research use only; refers to the Certificate of Analysis for lot-specific data.[3] |
| LGC Standards | 62780-89-6 | C₁₀H₁₁ClN₂O | 210.66 | High-quality reference standards for pharmaceutical testing.[4] |
| Pharmaffiliates | 62780-89-6 | C₁₀H₁₁ClN₂O | 210.66 | Offers the compound at ~90% purity.[5] |
| Klivon | 62780-89-6 | C₁₀H₁₁ClN₂O | 210.66 | Marketed as a Domperidone API family impurity; offers a comprehensive CoA.[6] |
| Simson Pharma | Not specified | C₁₀H₁₁ClN₂O | 210.66 | Accompanied by a Certificate of Analysis. |
Comparative Analysis Framework
A robust comparison of reference standards from different suppliers should be based on empirical data. The following sections detail experimental protocols to assess purity and identity, which are the cornerstones of a reference standard's quality.[7][8]
Experimental Protocol: Comparative Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical reference materials.[9][10][11] As this compound is a known impurity of Domperidone, a stability-indicating HPLC method developed for Domperidone and its process-related impurities can be adapted for this purpose.[12][13][14]
Objective: To determine and compare the purity of this compound reference standards from different suppliers.
Materials:
-
Reference standards from different suppliers (Supplier A, Supplier B, etc.)
-
HPLC grade acetonitrile, methanol, and ammonium acetate
-
Deionized water
-
Validated HPLC or UPLC system with a Diode-Array Detector (DAD)
-
C18 reverse-phase column (e.g., Hypersil Zorbax XDB C18, 30 x 4.6 mm, 1.8 µm)[13][14]
Chromatographic Conditions (Adapted from Domperidone Impurity Profiling): [13][14]
-
Mobile Phase A: 0.06 M Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A time-based gradient can be optimized to ensure separation from any potential impurities. A starting point could be 70% A / 30% B, moving to 30% A / 70% B over 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 3 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve each reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Analysis: Inject each prepared standard solution into the HPLC system.
-
Data Analysis: Record the chromatograms. Calculate the purity of each standard by determining the area percent of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Comparative Data
The following table illustrates how the data from the HPLC analysis could be presented for a clear comparison.
| Supplier | Lot Number | Stated Purity | Measured Purity (% Area) | Number of Impurities Detected |
| Supplier A | L-001A | >98% | 99.2% | 2 |
| Supplier B | 54321 | Not Specified | 97.5% | 4 |
| Supplier C | C-XYZ-01 | ~90% | 91.3% | 5 |
| Supplier D | PHR1234 | Certified | 99.9% | 1 |
Visualizing Workflows and Relationships
Experimental Workflow for Reference Standard Comparison
The process of qualifying and comparing reference standards can be visualized as a logical workflow, from acquisition to final decision-making.
Workflow for comparing reference standards.
Relationship of this compound to Domperidone
This compound is a process-related impurity in the manufacturing of Domperidone. Understanding this relationship is crucial for its use in analytical method development and validation for the final drug product.
Context of the compound as a Domperidone impurity.
Conclusion and Recommendations
The selection of a reference standard for this compound requires careful evaluation beyond the supplier's label claim. Researchers should prioritize standards that come with a detailed Certificate of Analysis and, whenever possible, perform in-house verification of purity and identity using a validated analytical method, such as the HPLC protocol outlined in this guide. For quantitative applications, a highly pure standard (>99%) is recommended, while for qualitative identification purposes, a well-characterized standard of lower purity may suffice. This systematic approach ensures that the chosen reference standard is fit for its intended purpose, contributing to the overall quality and reliability of research and development outcomes.
References
- 1. longdom.org [longdom.org]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. scbt.com [scbt.com]
- 4. 制药质量控制分析标准物质 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS Number 62780-89-6 [klivon.com]
- 7. mriglobal.org [mriglobal.org]
- 8. gmpsop.com [gmpsop.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical impurities is paramount to ensure the safety and efficacy of drug products. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a known process-related impurity of the antiemetic drug Domperidone (often referred to as Domperidone Impurity A), requires robust analytical methods for its control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental data to facilitate informed method selection and cross-validation.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS largely depends on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. This compound has a reported melting point between 107.83°C and 111°C and a boiling point of 371.38°C.[1] Its relatively high boiling point suggests low volatility, making HPLC a more conventional choice. However, with appropriate derivatization, GC-MS can also be a viable, highly selective, and sensitive alternative.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization for less volatile analytes. |
| Derivatization | Generally not required for the target compound. | Likely necessary to improve volatility and thermal stability. |
| Sensitivity | Good, with modern detectors like Diode Array Detectors (DAD). | Excellent, particularly with Selected Ion Monitoring (SIM). |
| Selectivity | Good, based on chromatographic retention time and UV-Vis spectrum. | Excellent, with definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Sample Throughput | Can be high with the development of rapid UPLC methods.[2] | May be lower due to the potential need for a derivatization step. |
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for HPLC and a GC-based method for a structurally similar compound. This data provides a baseline for the expected performance of each technique for the analysis of this compound.
Table 1: Performance of a UPLC-DAD Method for this compound (Impurity A)[2]
| Validation Parameter | Performance |
| Linearity (r²) | 0.9998 |
| Accuracy (% Recovery) | Derived from linearity data |
| Retention Time | 1.29 min |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: Performance of a GC-NPD/MS Method for a Structurally Similar Compound ([1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one])[3]
| Validation Parameter | Performance |
| Linearity | 10 to 1000 ng/mL |
| Accuracy | Satisfactory |
| Precision (% CV) | Within-day: 2.8%, Between-day: 3.4% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | 10 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by UPLC-DAD and an adaptable GC-MS method for a similar compound.
Ultra-Performance Liquid Chromatography (UPLC) with Diode Array Detection (DAD)[2]
This method was developed for the determination of Domperidone and its process-related impurities.
-
Instrumentation: An ultra-performance liquid chromatograph equipped with a diode array detector.
-
Column: Hypersil Zorbax eXtra Densely Bonded C18 (30 mm x 4.6 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.06 M ammonium acetate.
-
Solvent B: Methanol.
-
Gradient elution is used.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 3 µL.
-
Sample Preparation: Samples are dissolved in a suitable diluent to achieve a concentration within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS) (Adaptable Method)[3]
This protocol is based on the analysis of a structurally related benzimidazolone and would require adaptation and validation for this compound.
-
Instrumentation: A gas chromatograph coupled to a mass selective detector. A Nitrogen-Phosphorus Detector (NPD) can be used for quantification, with MS for confirmation.
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Transfer Line Temperatures: Optimized to ensure analyte transfer without degradation.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation.
-
Derivatization: The extract is derivatized with a suitable agent (e.g., pentafluorobenzoylchloride) prior to injection to enhance volatility and thermal stability.
-
Sample Preparation:
-
Liquid-liquid extraction of the sample using a suitable solvent system (e.g., chloroform/isopropanol).
-
Evaporation of the solvent and reconstitution in a suitable solvent.
-
Derivatization of the reconstituted extract.
-
Mandatory Visualization
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different analytical techniques. The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
References
Safety Operating Guide
Personal protective equipment for handling 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS No: 62780-89-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes and dust.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against organic solvents.[3] Avoid latex gloves as they offer little chemical protection.[3] |
| Body Protection | Laboratory Coat or Protective Apron | A lab coat or apron should be worn to protect the body from spills and splashes.[2][3] |
| Respiratory Protection | Air-Purifying Respirator | Use a respirator if handling the compound in a poorly ventilated area or if dust is generated.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent accidental exposure and contamination.
-
Preparation : Before handling, ensure that a designated work area in a well-ventilated chemical fume hood is prepared. All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer : When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and handle the container with care.
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[1][5]
-
Eye Contact : Rinse cautiously with water for several minutes.[4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.[1][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Rinse the mouth with water.[5] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination. This compound is harmful to aquatic life with long-lasting effects.[6]
-
Waste Collection : All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not release into the environment.[5]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
